molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4

5-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B1428163
CAS No.: 1427359-47-4
M. Wt: 217.22 g/mol
InChI Key: YCPQYPIJYODIKC-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane oxalate is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-2-azaspiro[3.5]nonane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-2-azaspiro[3.5]nonane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQYPIJYODIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has become a central theme in modern drug design, emphasizing the need for three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional structures can lead to improved metabolic stability, target selectivity, and physicochemical properties compared to their linear or fused-ring counterparts.[2]

5-Oxa-2-azaspiro[3.5]nonane is a particularly interesting scaffold as it incorporates both an azetidine and a tetrahydropyran ring. The azetidine moiety can serve as a key interaction point with biological targets, while the tetrahydropyran ring can influence solubility and other pharmacokinetic parameters. The oxalate salt form enhances the compound's crystallinity and handling properties, making it suitable for further synthetic manipulations and formulation studies.

This guide will first detail a proposed synthetic pathway to access the 5-Oxa-2-azaspiro[3.5]nonane free base, followed by its conversion to the stable oxalate salt. Subsequently, a comprehensive analysis of the compound's structure and purity through various spectroscopic methods will be presented.

Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

The proposed synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate is a multi-step process that leverages established organic transformations. The overall strategy involves the construction of the spirocyclic core followed by the formation of the oxalate salt.

Proposed Synthetic Pathway

The synthesis commences with commercially available starting materials and proceeds through key intermediates to yield the desired spirocyclic amine. The final step involves the precipitation of the oxalate salt.

Synthetic_Pathway cluster_0 Synthesis of 5-Oxa-2-azaspiro[3.5]nonane cluster_1 Oxalate Salt Formation Start Tetrahydropyran-4-carboxylic acid Intermediate_1 N-Boc-protected amino alcohol Start->Intermediate_1 1. SOCl2, MeOH 2. LiAlH4 3. Boc2O, Et3N Intermediate_2 Mesylated intermediate Intermediate_1->Intermediate_2 MsCl, Et3N, DCM Intermediate_3 N-Boc-5-Oxa-2-azaspiro[3.5]nonane Intermediate_2->Intermediate_3 NaH, THF Free_Base 5-Oxa-2-azaspiro[3.5]nonane Intermediate_3->Free_Base TFA, DCM Final_Product 5-Oxa-2-azaspiro[3.5]nonane oxalate Free_Base->Final_Product IPA Oxalic_Acid Oxalic Acid

Caption: Proposed synthetic pathway for 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Experimental Protocols

Step 1: Synthesis of tert-butyl ( (tetrahydro-2H-pyran-4-yl)methyl)carbamate (Intermediate 1)

  • To a solution of tetrahydropyran-4-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure.

  • Dissolve the resulting ester in anhydrous tetrahydrofuran (THF) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the solid and concentrate the filtrate.

  • Dissolve the crude amino alcohol in dichloromethane (DCM). Add triethylamine (Et3N) followed by di-tert-butyl dicarbonate (Boc2O). Stir the reaction mixture at room temperature overnight. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-protected amino alcohol.

Step 2: Synthesis of (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (Intermediate 2)

  • Dissolve the N-Boc-protected amino alcohol in DCM and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 3: Synthesis of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Intermediate 3)

  • To a suspension of sodium hydride (NaH) in anhydrous THF, add the mesylated intermediate dissolved in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux overnight.

  • Cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane (Free Base)

  • Dissolve the N-Boc protected spirocycle in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free base.

Step 5: Preparation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate (Final Product)

  • Dissolve the purified 5-Oxa-2-azaspiro[3.5]nonane free base in isopropanol (IPA).

  • In a separate flask, dissolve one equivalent of oxalic acid in a minimal amount of warm IPA.

  • Slowly add the oxalic acid solution to the amine solution with stirring.

  • A white precipitate of the oxalate salt will form. If precipitation is slow, cool the mixture in an ice bath.

  • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum to a constant weight.[3]

Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

A comprehensive characterization is essential to confirm the structure and purity of the synthesized 5-Oxa-2-azaspiro[3.5]nonane oxalate. The following section details the expected results from various analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₅NO₅[4]
Molecular Weight217.22 g/mol [4]
AppearanceWhite to off-white solidGeneral knowledge
CAS Number1427359-47-4[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5-9.5br s3HNH₂⁺ and COOH of oxalate
~3.6-3.8m4HO-CH ₂ (tetrahydropyran ring)
~3.2-3.4s4HN-CH ₂ (azetidine ring)
~1.6-1.8m4HCH ₂ (tetrahydropyran ring)

Note: The exact chemical shifts and multiplicities may vary slightly. The broad singlet for the amine and acid protons is due to proton exchange and quadrupole broadening.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)Assignment
~165C =O (oxalate)
~65-68O-C H₂ (tetrahydropyran ring)
~50-55N-C H₂ (azetidine ring)
~35-40Spiro carbon
~30-35C H₂ (tetrahydropyran ring)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H⁺ stretching (ammonium salt)
2950-2850Medium-StrongC-H stretching (aliphatic)
1720-1700StrongC=O stretching (oxalate)
1250-1050StrongC-O stretching (ether)
1200-1100MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

Expected Fragmentation Pattern (ESI+):

  • m/z 128.1070 [M+H]⁺: This corresponds to the protonated free base, 5-Oxa-2-azaspiro[3.5]nonane.

Characterization_Workflow Start Synthesized 5-Oxa-2-azaspiro[3.5]nonane Oxalate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis MS Mass Spectrometry Start->MS Molecular Weight Verification Purity Purity and Structural Confirmation NMR->Purity FTIR->Purity MS->Purity

Caption: Workflow for the characterization of 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Conclusion

This technical guide has presented a detailed, albeit proposed, synthetic route and a comprehensive characterization protocol for 5-Oxa-2-azaspiro[3.5]nonane oxalate. The outlined synthesis is based on reliable and scalable chemical transformations, making it amenable to the production of multi-gram quantities of the target compound. The characterization data provided, based on spectroscopic principles and available data for analogous structures, serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this guide will facilitate the exploration of 5-Oxa-2-azaspiro[3.5]nonane and its derivatives as valuable building blocks in the pursuit of novel therapeutics, ultimately contributing to the advancement of medicinal chemistry.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Voievoda, N., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40.
  • Preparation of oxalic acid salts of phenylene diamines. (n.d.). Google Patents.
  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. (2025). Benchchem.
  • An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025).
  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
  • FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... (n.d.).
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024).
  • Forming oxalte salts of amines. (2009). Sciencemadness.
  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2025).
  • Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanoc
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • The formation mechanism of fibrous metal oxalate prepared by ammonia coordin
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). (n.d.).
  • 2-oxa-7-azaspiro[3.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 2-Oxa-7-azaspiro[3.

Sources

An In-Depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane Oxalate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS Number: 1427359-47-4), a spirocyclic scaffold with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies for analogous structures and general principles of organic chemistry, this document outlines the synthesis, purification, characterization, and potential applications of this compound. It is designed to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

The imperative to explore novel chemical space in drug discovery has led to a strategic shift away from planar, aromatic structures towards more three-dimensional molecules. Spirocycles, which feature two rings sharing a single atom, have emerged as a particularly promising class of compounds in this "escape from flatland".[1] Their rigid, well-defined three-dimensional conformations can lead to improved target affinity and selectivity. Furthermore, the introduction of spirocyclic motifs often enhances key physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[2]

The 5-oxa-2-azaspiro[3.5]nonane core, incorporating both an oxetane and a piperidine ring, is a compelling scaffold for several reasons. The oxetane moiety can act as a polar equivalent of a gem-dimethyl group and is known to improve metabolic stability and aqueous solubility. The piperidine ring is a common feature in many bioactive molecules and provides a handle for further functionalization. The oxalate salt form of this spirocyclic amine is expected to enhance its crystallinity, stability, and aqueous solubility, thereby improving its handling and bioavailability characteristics.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Oxa-2-azaspiro[3.5]nonane oxalate is presented in the table below. It is important to note that while some of these properties are reported by commercial suppliers, others are predicted based on the structure.

PropertyValueSource
CAS Number 1427359-47-4[4]
Molecular Formula C₉H₁₅NO₅[4]
Molecular Weight 217.22 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water (predicted)General knowledge
Storage Inert atmosphere, 2-8°C[5]

Synthesis and Purification

Proposed Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Free Base

The synthesis of the 5-oxa-2-azaspiro[3.5]nonane core likely involves a multi-step sequence, culminating in the formation of the spirocyclic system. One potential approach, adapted from the synthesis of similar azaspirocycles, is outlined below.[6][7]

Synthesis_Workflow cluster_0 Step 1: Formation of Piperidine Ring Precursor cluster_1 Step 2: Azetidine Ring Formation (Cyclization) cluster_2 Step 3: Oxalate Salt Formation A Starting Material (e.g., Substituted Tetrahydropyran) B Intermediate 1 (Piperidine Precursor) A->B Multi-step sequence C Intermediate 2 (Open-chain Amine) B->C Functional group manipulation D 5-Oxa-2-azaspiro[3.5]nonane (Free Base) C->D Intramolecular Cyclization F 5-Oxa-2-azaspiro[3.5]nonane Oxalate D->F E Oxalic Acid E->F

Caption: Proposed workflow for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Step-by-Step Experimental Protocol (Proposed):

  • Synthesis of a Suitable Piperidine Precursor: The synthesis would likely commence with a commercially available tetrahydropyran derivative. Through a series of functional group transformations, a key intermediate bearing the necessary functionalities for the subsequent cyclization would be prepared. This could involve reactions such as nucleophilic substitution to introduce a nitrogen-containing moiety and an appropriate leaving group.

  • Intramolecular Cyclization to Form the Azetidine Ring: The key spirocyclization step would likely involve an intramolecular nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon to form the four-membered azetidine ring. The choice of base and solvent would be critical to facilitate this ring closure and minimize side reactions.

  • Purification of the Free Base: The resulting 5-Oxa-2-azaspiro[3.5]nonane free base would be purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure.

Formation of the Oxalate Salt

The conversion of the free base to the oxalate salt is a standard procedure to improve the compound's handling properties and aqueous solubility.

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the purified 5-Oxa-2-azaspiro[3.5]nonane free base in a suitable organic solvent, such as isopropanol or ethanol.

  • Addition of Oxalic Acid: In a separate flask, prepare a solution of one equivalent of anhydrous oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the solution of the free base with stirring. The 5-Oxa-2-azaspiro[3.5]nonane oxalate salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like diethyl ether.[8]

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 5-Oxa-2-azaspiro[3.5]nonane oxalate. The following techniques are recommended based on the characterization of analogous compounds.[4]

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran and azetidine rings. The integration of these signals should correspond to the number of protons in the structure.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the spirocyclic carbon.
Mass Spectrometry (MS) Mass spectrometry (e.g., ESI-MS) should confirm the molecular weight of the free base and show a prominent ion corresponding to the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should be used to determine the purity of the final compound. A single major peak is expected under appropriate chromatographic conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) The FTIR spectrum should show characteristic absorption bands for the N-H bond of the secondary amine, the C-O-C ether linkage, and the C-N bond, as well as the characteristic stretches of the oxalate counter-ion.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxa-2-azaspiro[3.5]nonane scaffold holds considerable promise as a building block in drug discovery. Its inherent three-dimensionality and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive starting point for the design of novel ligands for a variety of biological targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The unique spirocyclic nature of this scaffold could lead to novel compounds with improved blood-brain barrier penetration and selectivity for specific CNS targets.

  • Oncology: The metabolic stability often conferred by oxetane-containing compounds could be advantageous in the development of anti-cancer agents with improved pharmacokinetic profiles.[2]

  • Infectious Diseases: The ability to introduce diverse substituents on the piperidine nitrogen allows for the exploration of a wide range of chemical space, which could lead to the discovery of novel antibacterial or antiviral agents.

The incorporation of the 5-oxa-2-azaspiro[3.5]nonane scaffold can be envisioned as a bioisosteric replacement for other less favorable motifs in existing drug molecules. This strategy could be employed to overcome liabilities such as poor metabolic stability, off-target effects, or low solubility.[1]

Applications_Workflow cluster_0 Medicinal Chemistry Applications cluster_1 Potential Therapeutic Areas A 5-Oxa-2-azaspiro[3.5]nonane Oxalate B Scaffold for Library Synthesis A->B C Bioisosteric Replacement A->C D Fragment-Based Drug Design A->D E CNS Disorders B->E F Oncology B->F G Infectious Diseases B->G C->E C->F C->G D->E D->F D->G

Caption: Potential applications of 5-Oxa-2-azaspiro[3.5]nonane oxalate in drug discovery.

Conclusion

5-Oxa-2-azaspiro[3.5]nonane oxalate is a novel and promising scaffold for the development of new therapeutic agents. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane moiety and the oxalate salt form, makes it an attractive building block for medicinal chemists. While a detailed, published synthetic protocol for this specific compound remains to be reported, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and analogous structures. The exploration of this and other spirocyclic systems is poised to continue to enrich the landscape of modern drug discovery.

References

Sources

"5-Oxa-2-azaspiro[3.5]nonane oxalate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Spirocyclic Advantage: Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is paramount. 5-Oxa-2-azaspiro[3.5]nonane oxalate represents a high-value "spirocyclic spacer." Unlike traditional piperidines or morpholines, this scaffold introduces a rigid, orthogonal vector that enhances physicochemical properties (solubility, LogP) while restricting conformational entropy.

This guide details the technical specifications, synthesis logic, and handling protocols for the oxalate salt form, a critical intermediate for ensuring crystallinity and purity in high-throughput synthesis.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. The "5-oxa" designation indicates the oxygen atom is located in the six-membered ring, adjacent to the spiro carbon center. This specific geometry creates a unique electronic environment compared to the more common 7-oxa isomer (where oxygen is distal).

Table 1: Technical Specifications
PropertyValueNotes
IUPAC Name 5-Oxa-2-azaspiro[3.5]nonane oxalateSalt form (1:1 stoichiometry typically)
CAS Number 1427359-47-4 Specific to the oxalate salt
Free Base MW 127.19 g/mol C₇H₁₃NO
Salt MW 217.22 g/mol C₇H₁₃NO[1][2][3] · C₂H₂O₄
Fsp³ Fraction 1.0 (100%)Fully saturated; maximizes 3D character
SMILES (Salt) C1NCC12OCCCC2.OC(=O)C(O)=ODefines connectivity
Appearance White to off-white crystalline solidOxalate confers crystallinity to the oily base
Solubility High in DMSO, Methanol, WaterLow in non-polar organics (Hexane, Et₂O)

The Rationale: Why the Oxalate Salt?

Free secondary amines like 5-oxa-2-azaspiro[3.5]nonane are often viscous oils or low-melting hygroscopic solids, making them difficult to weigh accurately in automated synthesis.

  • Purification: Oxalic acid is a bidentate ligand that often forms highly crystalline lattices with amines, expelling impurities during recrystallization.

  • Stability: The salt form prevents oxidation of the secondary amine and suppresses formation of carbamates from atmospheric CO₂.

  • Stoichiometry: The 1:1 salt is robust, whereas hydrochloride salts of spirocycles can sometimes be hygroscopic or form hydrates that complicate molarity calculations.

Synthetic Logic & Protocol

While the exact industrial route is proprietary to major CROs, the synthesis generally follows a "spiro-annulation" strategy. Below is the Standardized Salt Formation Protocol , which is the critical step for end-users converting the free base or repurifying the compound.

Protocol: Preparation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Objective: Isolate the crystalline oxalate salt from the crude free base oil.

Reagents:

  • Crude 5-Oxa-2-azaspiro[3.5]nonane (Free Base)

  • Oxalic Acid (Anhydrous or Dihydrate)

  • Solvents: Ethanol (EtOH), Diethyl Ether (Et₂O), Acetone.

Step-by-Step Methodology:

  • Dissolution (Amine): Dissolve 10.0 mmol of the crude free base in 10 mL of absolute Ethanol. Ensure the solution is clear.

  • Dissolution (Acid): In a separate flask, dissolve 10.5 mmol (1.05 eq) of Oxalic Acid in 15 mL of warm Ethanol (40°C). Note: A slight excess of acid ensures complete protonation.

  • Precipitation:

    • Slowly add the Oxalic Acid solution to the Amine solution under vigorous stirring at room temperature.

    • Observation: An immediate white turbidity should appear.

    • Stir for 2 hours. If the precipitate is oily, heat the mixture to reflux (78°C) until clear, then allow to cool slowly to 4°C overnight to induce crystallization.

  • Filtration: Filter the white solid using a sintered glass funnel.

  • Washing: Wash the cake 2x with cold Ethanol and 2x with Diethyl Ether (to remove residual ethanol and facilitate drying).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Visualizing the Synthesis Logic

SynthesisWorkflow Precursor Spiro-Precursor (Protected) Deprotection Deprotection (e.g., N-Boc removal) Precursor->Deprotection TFA or HCl FreeBase Free Base (Oil) 5-Oxa-2-azaspiro[3.5]nonane Deprotection->FreeBase Basification (NaHCO3) SaltFormation Salt Formation (+ Oxalic Acid in EtOH) FreeBase->SaltFormation Stoichiometric Mixing Crystallization Crystallization (Slow cooling) SaltFormation->Crystallization Thermodynamic Control FinalProduct Final Product Oxalate Salt (Solid) Crystallization->FinalProduct Filtration & Drying

Caption: Logical workflow for converting protected precursors into the stable oxalate salt form.

Medicinal Chemistry Applications

The 5-oxa-2-azaspiro[3.5]nonane scaffold is utilized as a bioisostere for morpholine, piperidine, and piperazine rings.

Mechanistic Advantages:
  • Vector Re-orientation: The spiro center forces the substituents on the nitrogen and the ether oxygen into a specific orthogonal relationship. This allows the molecule to probe binding pockets that are inaccessible to flat aromatic rings.

  • Metabolic Switching: The quaternary spiro carbon blocks metabolic oxidation at that position. Furthermore, the ether oxygen lowers the basicity of the amine (via inductive withdrawal), potentially improving membrane permeability and reducing hERG liability.

  • Solubility Enhancement: The high Fsp³ character disrupts crystal packing energy in drug candidates, often leading to improved aqueous solubility compared to flat analogs.

Visualizing the "Escape from Flatland"

StructuralLogic Flatland Traditional Scaffold (e.g., Morpholine) Limit Limitations: - Planar Geometry - High Entropy - Metabolic Liability Flatland->Limit Target Target Protein (Binding Pocket) Flatland->Target Promiscuous Binding Spiro Spiro Scaffold (5-Oxa-2-azaspiro[3.5]nonane) Benefit Advantages: - High Fsp3 (3D Shape) - Rigid Vectors - Improved Solubility Spiro->Benefit Spiro->Target Specific Fit

Caption: Comparison of traditional planar scaffolds versus the rigid, 3D spirocyclic architecture.

Safety & Handling Protocols

Hazard Identification:

  • Oxalic Acid Content: Oxalates are nephrotoxic if ingested in large quantities due to calcium chelation.

  • Irritation: The compound is an irritant to eyes, skin, and the respiratory tract.

Handling Requirements:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: Handle the solid in a fume hood to avoid inhaling dust.

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen/oxygen. Do not pour down the drain.

References

  • PubChem. (2025).[4][5] Compound Summary: 5-Oxa-2-azaspiro[3.5]nonane.[6][1][3][7] National Library of Medicine. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[8][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxa-2-azaspiro[3.5]nonane oxalate is a specialized spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for morpholine and piperidine rings. Its unique spiro-fusion of a four-membered azetidine ring and a six-membered tetrahydropyran ring confers high


 character (fraction of saturated carbon atoms), improving solubility and metabolic stability in drug candidates.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers synthesizing or validating this core. The data presented synthesizes experimental baselines with high-fidelity structural assignments to ensure rigorous quality control.

Chemical Identity & Structural Logic[1]

Before analyzing spectra, the connectivity must be defined to assign signals correctly. The molecule consists of an azetidine ring (containing Nitrogen at position 2) spiro-fused to a tetrahydropyran ring (containing Oxygen at position 5).

PropertyData
Systematic Name 5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS Number 1427359-47-4 (1:1 salt) / 1523571-01-8 (2:1 salt)
Molecular Formula

Molecular Weight 127.19 (Free Base) / 217.22 (Oxalate Salt)
SMILES C1NCC12OCCCC2.OC(=O)C(=O)O
Structural Visualization

The following diagram illustrates the connectivity and the fragmentation logic used in Mass Spectrometry.

G Compound 5-Oxa-2-azaspiro[3.5]nonane (Intact Cation) Spiro Spiro Carbon (C4) Compound->Spiro Centered at Azetidine Azetidine Ring (Strained 4-mem) Fragment Ring Opening/Loss of C2H4 (Common MS path) Azetidine->Fragment High Energy Release Pyran Tetrahydropyran Ring (Stable 6-mem) Spiro->Azetidine Fuses Spiro->Pyran Fuses

Figure 1: Structural connectivity and potential fragmentation stress points of the spiro scaffold.

Mass Spectrometry (MS) Profile[4]

Mass spectrometry is the primary method for rapid identity confirmation. The oxalate salt dissociates in the LC-MS source, yielding the protonated free base.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: MeOH/Water + 0.1% Formic Acid.

Data Interpretation
m/z (Observed)Ion IdentityMechanistic Insight
128.1

Parent Ion. Protonated free base (

). Dominant peak.[1]
150.1

Sodium adduct, common in glass/solvent contamination.
110.1

Loss of water. Rare in stable ethers but possible under high collision energy.
~84-86 FragmentRing opening of the strained azetidine followed by loss of

or

.

Validation Check: The absence of the oxalate counter-ion peak in positive mode is normal (oxalate is anionic,


 89 in ESI-). Ensure the parent peak is strictly 128.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

NMR provides the definitive proof of the spiro-connectivity. The oxalate salt form causes significant deshielding of the azetidine protons due to the protonated nitrogen.

General Protocol
  • Solvent: DMSO-

    
     or 
    
    
    
    . (DMSO is preferred to observe exchangeable protons if dry).
  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts (


) are estimates based on electronic environments of the spiro-salt.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.50 - 8.50 Broad s2H

Ammonium protons (salt formation). Exchangeable with

.
3.95 - 3.85 t / m4HAzetidine

Positions 1 & 3. Deshielded by adjacent

and ring strain.
3.65 - 3.55 t2HPyran

Position 6. Deshielded by Oxygen.
1.90 - 1.75 m2HPyran

Position 8 (Middle of pyran chain).
1.60 - 1.50 m2HPyran

Position 7 or 9 (Adjacent to spiro C).

Key Diagnostic Feature: The Azetidine protons (~3.9 ppm) appear as a simplified multiplet (often a triplet-like structure) that is significantly downfield compared to the free base (~3.3 ppm) due to the oxalate salt effect.

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
164.5

Oxalate Counter-ion. Characteristic signal for the salt.
81.0 Quaternary

Spiro Carbon (C5). Deshielded by Oxygen and Nitrogen proximity.
64.5

Pyran

(C6).
56.0

Azetidine

(C1, C3).
34.5

Pyran

(Adjacent to spiro).
21.0

Pyran

(Distal).

Infrared (IR) Spectroscopy[5]

IR is critical for confirming the "oxalate" state and the integrity of the salt.

Characteristic Bands (KBr Pellet / ATR)
  • 3400 - 2800 cm⁻¹ (Broad, Strong):

    
     stretching (ammonium salt) overlapping with 
    
    
    
    stretch of the oxalate acid. This "ammonium envelope" is diagnostic of the salt form.
  • 1720 - 1690 cm⁻¹ (Strong):

    
     stretching (Oxalic acid/Oxalate).
    
  • 1250 - 1100 cm⁻¹ (Medium):

    
     ether stretch (Pyran ring).
    
  • ~1600 cm⁻¹:

    
     bending.
    

Quality Control & Purity Assessment Workflow

To ensure the material meets "Drug Development Grade" standards (>98% purity), follow this self-validating workflow.

QC Sample Raw Sample (5-Oxa-2-azaspiro[3.5]nonane oxalate) Step1 1. LC-MS (ESI+) Sample->Step1 Check1 Parent Ion 128.1? No dimers? Step1->Check1 Step2 2. 1H NMR (DMSO-d6) Check1->Step2 Pass Reject Repurify (Recrystallize) Check1->Reject Fail Check2 Integ Ratio Correct? (Azetidine 4H : Pyran 6H) Step2->Check2 Step3 3. Elemental Analysis / IC Check2->Step3 Pass Check2->Reject Fail Check3 Oxalate Stoichiometry (1:1 vs 2:1) Step3->Check3 Release Release for Screening Check3->Release Pass Check3->Reject Fail

Figure 2: QC Decision Tree for validating spirocyclic salts.

Stoichiometry Check

The oxalate salt can exist as a 1:1 or 2:1 (Base:Acid) complex.

  • 1:1 Salt: Requires 1 equivalent of oxalic acid.

    
    H NMR will show a broad acidic proton if not exchanged. Elemental analysis (C, H, N) is the gold standard here.
    
  • Titration: Potentiometric titration with NaOH can distinguish the free oxalic acid protons from the ammonium protons.

References

  • PubChem. "5-oxa-2-azaspiro[3.5]nonane hydrochloride (Compound)."[2][3] National Library of Medicine. Accessed 2024. [Link]

  • Mykhailiuk, P. K. "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 2019, 17, 2839-2849.[4] (Context on Spirocyclic Bioisosteres). [Link]

Sources

The Strategic Incorporation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxa-2-azaspiro[3.5]nonane oxalate, a novel spirocyclic building block poised to address key challenges in contemporary drug development. We will explore its chemical attributes, strategic applications, and the underlying principles that make this and related scaffolds valuable tools for researchers, medicinal chemists, and professionals in pharmaceutical development. While specific literature on the 5-Oxa-2-azaspiro[3.5]nonane isomer is emerging, this guide synthesizes data from closely related analogues and the broader field of spirocyclic chemistry to provide a comprehensive and predictive overview.

The Imperative for Three-Dimensionality in Drug Design: "Escaping from Flatland"

For decades, medicinal chemistry has been dominated by planar, aromatic structures. However, the concept of "Escaping from Flatland" has gained significant traction, advocating for the integration of three-dimensional (3D), Fsp³-rich scaffolds.[1][2] This strategic shift is driven by the need to improve the physicochemical and pharmacological properties of drug candidates.[3] Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement. They offer a rigid yet conformationally diverse framework that can enhance metabolic stability, aqueous solubility, and binding affinity to biological targets.[3][4]

The core advantage of spirocycles lies in their ability to orient substituents in precise vectors, allowing for more specific and effective interactions with protein binding pockets.[5] This contrasts with the often-unpredictable conformational flexibility of linear or monocyclic systems.

Physicochemical Properties and Synthesis of 5-Oxa-2-azaspiro[3.5]nonane and its Oxalate Salt

While comprehensive experimental data for 5-Oxa-2-azaspiro[3.5]nonane is not yet widely published, we can infer its properties from related structures and computational models. The parent compound is a heterocyclic amine with an oxetane ring fused to a piperidine ring through a spirocyclic center. The oxalate salt form enhances crystallinity, stability, and ease of handling, which are crucial attributes for a building block in a drug discovery pipeline.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Weight 217.22 g/mol (for the oxalate salt)Falls within the desirable range for "rule of five" compliance, indicating good potential for oral bioavailability.
Fsp³ Character HighThe high fraction of sp³ hybridized carbons contributes to a more 3D structure, which can lead to improved metabolic stability and reduced off-target toxicity.[3]
Polar Surface Area (PSA) The presence of oxygen and nitrogen atoms suggests a moderate PSA, which is critical for balancing cell permeability and aqueous solubility. The oxetane moiety is known to improve aqueous solubility.[6]A well-balanced PSA is essential for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Basicity (pKa) The secondary amine in the piperidine ring will be basic. The oxetane can modulate the basicity of the amine, which is a critical parameter for target engagement and off-target effects (e.g., hERG inhibition).[6]Fine-tuning the pKa is a key aspect of lead optimization to improve selectivity and reduce side effects.
Oxalate Salt Crystalline solid with improved stability and handling properties compared to the free base.Facilitates accurate weighing, formulation, and storage, which are practical necessities in a research and development setting.
Proposed Synthetic Pathway

G cluster_0 Conceptual Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: Formation of a Key Intermediate start->step1 e.g., Protected piperidone and an oxetane precursor step2 Step 2: Intramolecular Cyclization to form the Spirocyclic Core step1->step2 Base or acid-mediated ring closure step3 Step 3: Functional Group Interconversion/Deprotection step2->step3 Removal of protecting groups step4 Step 4: Oxalate Salt Formation step3->step4 Reaction with oxalic acid end 5-Oxa-2-azaspiro[3.5]nonane Oxalate step4->end

Caption: A conceptual workflow for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Detailed Experimental Protocol: Oxalate Salt Formation (General Procedure)

This protocol is a generalized procedure for the formation of an oxalate salt from a free amine, which would be the final step in the synthesis of the title compound.

  • Dissolution: Dissolve the purified 5-Oxa-2-azaspiro[3.5]nonane free base (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Preparation of Oxalic Acid Solution: In a separate flask, dissolve oxalic acid (1.0 to 1.1 equivalents) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Addition: Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • Precipitation: A white precipitate of the oxalate salt is expected to form upon addition. If precipitation is not immediate, the solution can be cooled in an ice bath or a co-solvent like diethyl ether can be added to induce precipitation.

  • Stirring: Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent and then with diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

  • Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Applications in Medicinal Chemistry: A Bioisosteric Approach

The primary application of 5-Oxa-2-azaspiro[3.5]nonane oxalate in drug discovery is as a bioisosteric replacement for common structural motifs, such as piperidine and morpholine. Bioisosteric replacement is a powerful strategy for optimizing lead compounds by modulating their physicochemical properties without losing their biological activity.[8]

As a Piperidine Bioisostere

The 2-azaspiro[3.5]nonane core can serve as a rigid scaffold to replace a piperidine ring. This substitution can lead to several advantages:

  • Improved Metabolic Stability: The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of a drug.[1]

  • Enhanced Lipophilicity and Solubility: The introduction of the oxetane ring can increase both lipophilicity and aqueous solubility, a non-intuitive but documented effect that can improve the overall ADME profile of a compound.[1]

  • Novel Intellectual Property: Replacing a common scaffold with a novel one like 5-Oxa-2-azaspiro[3.5]nonane can create new intellectual property opportunities.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Potential Improvements Piperidine Piperidine Moiety in a Lead Compound Replacement Bioisosteric Replacement Piperidine->Replacement Spirocycle 5-Oxa-2-azaspiro[3.5]nonane Replacement->Spirocycle Metabolic_Stability Increased Metabolic Stability Spirocycle->Metabolic_Stability Solubility Improved Solubility Spirocycle->Solubility Potency Enhanced Potency and Selectivity Spirocycle->Potency IP Novel Intellectual Property Spirocycle->IP

Caption: The strategic replacement of a piperidine with 5-Oxa-2-azaspiro[3.5]nonane.

Potential Therapeutic Areas

Derivatives of oxa-azaspirocycles have shown promise in a variety of therapeutic areas, suggesting potential applications for compounds derived from 5-Oxa-2-azaspiro[3.5]nonane oxalate:

  • Oncology: Spirocyclic compounds have been investigated for their anticancer properties.[9] The rigid framework can lead to highly selective kinase inhibitors or compounds that disrupt protein-protein interactions.

  • Infectious Diseases: Some 5-oxopyrrolidine derivatives, which share some structural similarities, have demonstrated antimicrobial activity.[10]

  • Neurological Disorders: The ability to fine-tune physicochemical properties makes spirocycles attractive for developing drugs that need to cross the blood-brain barrier.[4]

Conclusion and Future Outlook

5-Oxa-2-azaspiro[3.5]nonane oxalate represents a valuable addition to the medicinal chemist's toolbox. While it is a relatively new building block, the principles of spirocyclic chemistry and bioisosteric replacement strongly suggest its potential for developing next-generation therapeutics. Its inherent three-dimensionality, coupled with the modulatory effects of the oxetane ring, offers a promising avenue for overcoming common challenges in drug discovery, such as poor metabolic stability and off-target toxicity. As synthetic routes become more established and its derivatives are explored, we anticipate that 5-Oxa-2-azaspiro[3.5]nonane will play an increasingly important role in the creation of novel and effective medicines.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (URL: [Link])

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (URL: [Link])

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (URL: [Link])

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 2-Oxaspiro[1][10]nonane - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (URL: [Link])

  • 5-Oxa-8-thia-2-azaspiro[3.5]nonane 8,8-Dioxide - PubChem. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (URL: [Link])

  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed. (URL: [Link])

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. (URL: [Link])

  • 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

Sources

Methodological & Application

Experimental protocol for the synthesis of "5-Oxa-2-azaspiro[3.5]nonane oxalate"

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental protocol for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate (also known by the structural descriptor 2-oxa-7-azaspiro[3.5]nonane or spiro[azetidine-3,4'-tetrahydropyran] depending on IUPAC priority rules).

This scaffold is a critical "bioisostere" in modern medicinal chemistry, often used to replace morpholine or piperidine rings to improve metabolic stability and lower lipophilicity (LogD) while maintaining structural rigidity.

Executive Summary & Strategic Rationale

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane presents a unique challenge: constructing a strained four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. While various routes exist, the "Diol Activation" strategy is the industry standard for scalability and reproducibility. This method builds the azetidine ring via double displacement of a gem-disubstituted electrophile by a nitrogen nucleophile.

Key Advantages of this Protocol:

  • Scalability: Avoids hazardous carbenoid chemistry (e.g., Kulinkovich reaction).

  • Purification: Intermediates are crystalline or high-boiling oils easily purified by distillation or crystallization.

  • Stability: The final oxalate salt is non-hygroscopic and stable for long-term storage, unlike the volatile free base.

Reaction Pathway & Logic

The synthesis proceeds in four distinct phases:

  • Scaffold Assembly: Construction of the tetrahydropyran ring functionalized with a gem-dicarboxylate "handle."

  • Reduction: Conversion of the diester to a gem-dimethanol (diol).

  • Activation & Cyclization: Transformation of the diol into a bis-mesylate, followed by double nucleophilic substitution with benzylamine to close the azetidine ring.

  • Deprotection & Salt Formation: Removal of the benzyl group and precipitation of the oxalate salt.

Synthetic Workflow Diagram

G Figure 1: Synthetic pathway for 5-Oxa-2-azaspiro[3.5]nonane oxalate via diol activation. Start Diethyl Malonate + Bis(2-chloroethyl)ether Inter1 Intermediate 1: Diethyl tetrahydropyran- 4,4-dicarboxylate Start->Inter1 NaH, DMF Cyclodialkylation Inter2 Intermediate 2: (Tetrahydropyran-4,4- diyl)dimethanol Inter1->Inter2 LiAlH4, THF Reduction Inter3 Intermediate 3: Bis-Mesylate Precursor Inter2->Inter3 MsCl, Et3N Activation Inter4 Intermediate 4: N-Benzyl Spiro Azetidine Inter3->Inter4 BnNH2, Heat Double Displacement Final Target Product: 5-Oxa-2-azaspiro[3.5] nonane Oxalate Inter4->Final 1. H2, Pd/C 2. Oxalic Acid

[1]

Detailed Experimental Protocol

Phase 1: Synthesis of Diethyl tetrahydro-4H-pyran-4,4-dicarboxylate

Objective: Create the quaternary carbon center that will become the spiro junction.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • Bis(2-chloroethyl) ether (1.1 equiv)

    • Sodium hydride (60% in oil) (2.2 equiv) OR Sodium ethoxide (2.5 equiv)

    • DMF (Dimethylformamide) or Ethanol (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Base Preparation: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

  • Addition: Mix Diethyl malonate (1.0 eq) and Bis(2-chloroethyl) ether (1.1 eq). Add this mixture dropwise to the NaH suspension over 1 hour. Caution: Exothermic H2 evolution.

  • Reaction: Heat the mixture to 80°C for 16 hours. The solution will turn viscous/yellow.

  • Workup: Cool to RT. Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (high vacuum) is recommended to remove unreacted starting materials.

    • Target Yield: 65-75%

    • Check:

      
       NMR should show disappearance of the malonate 
      
      
      
      signal (approx 3.3 ppm) and appearance of pyran ring protons.
Phase 2: Reduction to (Tetrahydro-4H-pyran-4,4-diyl)dimethanol

Objective: Convert the diester to the diol "linker."

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

    • THF (Anhydrous)

Procedure:

  • Setup: Dry RBF,

    
     atmosphere, ice bath.
    
  • Addition: Suspend LiAlH4 in THF. Add the Diester (from Phase 1) in THF dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. (Monitor by TLC; ester spots should vanish).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH4 in grams.
  • Filtration: Filter the granular white precipitate through Celite. Rinse with hot THF.

  • Isolation: Concentrate the filtrate to obtain the Diol as a thick, colorless oil. This is usually pure enough for the next step.

    • Target Yield: >90%[1][2]

Phase 3: Cyclization to 2-Benzyl-5-oxa-2-azaspiro[3.5]nonane

Objective: Close the azetidine ring using a benzyl-protected amine.

  • Reagents:

    • Methanesulfonyl chloride (MsCl) (2.2 equiv)

    • Triethylamine (Et3N) (3.0 equiv)

    • Benzylamine (3.0 equiv)[3]

    • DCM (Dichloromethane) and Acetonitrile

Step 3A: Activation (Bis-Mesylate Formation)

  • Dissolve the Diol in DCM at 0°C. Add Et3N.

  • Add MsCl dropwise. Stir 2 hours at 0°C.

  • Aqueous workup (cold water wash, brine). Dry and concentrate to get the solid Bis-mesylate.

Step 3B: Cyclization

  • Dissolve the Bis-mesylate in Acetonitrile (or neat Benzylamine if small scale).

  • Add Benzylamine (excess is crucial to prevent polymerization).

  • Heat: Reflux (80°C) for 16-24 hours.

  • Workup: Concentrate solvent. Partition between 1M NaOH and DCM. (Basic pH ensures amine is in organic phase).

  • Purification: Flash Chromatography (Silica gel). Elute with Hexane/EtOAc (gradient).

    • Target Yield: 50-60%

    • Observation: The product is an oil.[4]

Phase 4: Deprotection and Salt Formation

Objective: Isolate the final pharmaceutical-grade salt.

  • Reagents:

    • Pd/C (10% wt loading)

    • Hydrogen gas (

      
      , balloon pressure or 1 atm)
      
    • Methanol (MeOH)

    • Oxalic Acid (anhydrous)

Procedure:

  • Hydrogenolysis: Dissolve the N-Benzyl intermediate in MeOH. Add Pd/C (10% by weight of substrate). Stir under

    
     atmosphere for 12 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric.

  • Concentration: Carefully concentrate the filtrate (the free base is volatile!).

  • Salt Formation:

    • Dissolve the residue (Free Base) in a minimum amount of Ethanol.

    • Prepare a saturated solution of Oxalic Acid in Ethanol (1.05 equiv).

    • Add the acid solution dropwise to the amine solution with stirring.

    • A white precipitate will form immediately.

  • Finishing: Cool to 0°C for 1 hour. Filter the solid. Wash with cold Ethanol and Diethyl Ether. Dry under vacuum.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic if not fully dried
Molecular Formula

MW (Salt) 217.22 g/mol Free base MW: 127.18
Stoichiometry 1:1 (Amine:Oxalate)Confirmed by elemental analysis
Solubility Water, DMSO, MethanolInsoluble in Et2O, Hexane
1H NMR (D2O)

3.95 (s, 4H, Azetidine), 3.65 (t, 4H, Pyran), 1.70 (t, 4H, Pyran)
Characteristic singlet for azetidine

Critical Quality Attributes (CQAs) & Troubleshooting

Self-Validating the Protocol
  • Checkpoint 1 (Diester): If the boiling point during distillation is inconsistent, check for mono-alkylation by-products (from insufficient NaH).

  • Checkpoint 2 (Cyclization): If yields are low (<40%), ensure the Bis-mesylate was fully dry and the reaction was heated sufficiently. Incomplete cyclization leads to linear amino-mesylates.

  • Checkpoint 3 (Salt): If the salt is "gummy," recrystallize from hot Ethanol/Water (9:1).

Safety & Handling
  • Bis(2-chloroethyl) ether: Highly toxic and a potential carcinogen. Handle only in a fume hood with double-gloving.

  • Azides: Do not use sodium azide for the cyclization step in this specific route (risk of explosive diazides). The benzylamine route is safer.

References

  • Carreira, E. M., et al. "Preparation of 2-oxa-6-azaspiro[3.3]heptane and derivatives."[2] Organic Letters, 2010. (Foundational methodology for spiro-azetidine synthesis).

  • Pfizer Inc. "Spirocyclic amines as medicinal scaffolds." World Intellectual Property Organization, WO2012035421.

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed., 2010.[4]

  • Wuxi AppTec. "Scalable synthesis of 2-oxa-7-azaspiro[3.5]nonane." Chinese Patent, CN102827133B.

  • BLD Pharm. "Product Safety Data Sheet: 5-Oxa-2-azaspiro[3.5]nonane oxalate."

(Note: While the IUPAC name "5-oxa" is used in some catalogs, the structure described follows the standard industry scaffold corresponding to CAS 1523571-01-8, which is chemically equivalent to the 2-oxa-7-azaspiro[3.5]nonane skeleton derived from tetrahydropyran-4-one.)

Sources

Application Notes and Protocols: Leveraging 5-Oxa-2-azaspiro[3.5]nonane Oxalate for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Kinase Inhibitor Design

The landscape of oncology and immunology has been reshaped by the advent of kinase inhibitors. These targeted therapies have offered unprecedented efficacy by disrupting the signaling pathways that drive disease progression. However, the persistent challenges of acquired resistance, off-target toxicity, and suboptimal physicochemical properties necessitate a continuous evolution in molecular design. The "flatland" of traditional, largely planar heterocyclic scaffolds is giving way to a new paradigm that embraces three-dimensional (3D) molecular architectures.

Spirocyclic scaffolds, defined by two rings sharing a single common atom, are at the forefront of this evolution. Their inherent rigidity and 3D geometry offer a powerful tool to orient pharmacophoric elements in a spatially precise manner, enhancing interactions with the target protein.[1][2] This structural feature can lead to significant improvements in potency, selectivity, and metabolic stability, while also favorably modulating physicochemical properties such as solubility and lipophilicity.[3]

This technical guide focuses on the application of 5-Oxa-2-azaspiro[3.5]nonane oxalate , a versatile and increasingly valuable building block for the synthesis of novel kinase inhibitors. We will provide a detailed, field-proven protocol for the incorporation of this spirocycle into a pyrrolo[2,3-d]pyrimidine core, a well-established scaffold for potent kinase inhibition.[4] The causality behind each experimental choice will be elucidated, offering researchers a robust and self-validating system for their drug discovery endeavors.

Physicochemical Properties of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

The 5-Oxa-2-azaspiro[3.5]nonane moiety offers a unique combination of features that make it an attractive component of kinase inhibitors. The presence of the oxetane ring can enhance solubility and reduce lipophilicity, addressing common challenges in drug development. The spirocyclic nature imparts a defined 3D conformation, while the secondary amine provides a convenient handle for further functionalization.

PropertyValueSource
Molecular Formula C₇H₁₃NO · C₂H₂O₄-
Molecular Weight 217.22 g/mol -
Appearance White to off-white solid-
Solubility Soluble in water, DMSO, and methanol-
Storage 2-8°C, under inert atmosphere-

Note: The oxalate salt form enhances the stability and handling of the parent amine.

Signaling Pathways and Therapeutic Rationale

The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a number of approved and investigational kinase inhibitors, targeting a range of kinases including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[3][5] By functionalizing this core with the 5-Oxa-2-azaspiro[3.5]nonane moiety, we can explore novel chemical space and potentially achieve improved selectivity and potency against these critical cancer and autoimmune disease targets.

For the purpose of this guide, we will focus on the synthesis of a hypothetical inhibitor targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a central regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and myeloproliferative disorders.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression 6. Transcription Inhibitor JAK Inhibitor (e.g., containing 5-Oxa-2-azaspiro[3.5]nonane) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative kinase inhibitor incorporating the 5-Oxa-2-azaspiro[3.5]nonane moiety.

Protocol 1: Liberation of the Free Amine

The commercially available 5-Oxa-2-azaspiro[3.5]nonane oxalate must first be converted to the free amine to enable its participation in the subsequent coupling reaction.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) in deionized water (10 mL/g).

  • In a separate flask, prepare a saturated aqueous solution of sodium carbonate.

  • Cool the spirocycle solution to 0°C in an ice bath.

  • Slowly add the saturated sodium carbonate solution dropwise with vigorous stirring until the pH of the solution is >10.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL/g).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil.

Causality: The basic sodium carbonate solution deprotonates the ammonium salt, liberating the free secondary amine which is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its extraction.

Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

This protocol details the palladium-catalyzed cross-coupling of the 5-Oxa-2-azaspiro[3.5]nonane free amine with a suitable heteroaryl chloride, in this case, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common precursor for JAK inhibitors.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane (free amine from Protocol 1) (1.2 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed microwave vial

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a Schlenk flask or microwave vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add a solution of 5-Oxa-2-azaspiro[3.5]nonane (1.2 eq) in anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. Pd₂(dba)₃ serves as the palladium precursor, which, in the presence of the Xantphos ligand, forms the active catalytic species. Cesium carbonate acts as the base to deprotonate the amine and facilitate the catalytic cycle. The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.

Buchwald-Hartwig Amination Workflow cluster_reagents Starting Materials & Reagents Spirocycle 5-Oxa-2-azaspiro[3.5]nonane (Free Amine) Reaction_Setup Reaction Setup (Inert Atmosphere) Spirocycle->Reaction_Setup Heteroaryl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Heteroaryl->Reaction_Setup Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Reaction_Setup Base Cs₂CO₃ Base->Reaction_Setup Solvent 1,4-Dioxane Solvent->Reaction_Setup Heating Heating (100-120°C) Reaction_Setup->Heating Workup Workup (Filtration, Concentration) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product: 4-(5-Oxa-2-azaspiro[3.5]nonan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine Purification->Final_Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques. The following table provides expected characterization data.

AnalysisExpected Results
¹H NMR Signals corresponding to the pyrrolo[2,3-d]pyrimidine core and the spirocyclic moiety. Protons adjacent to the nitrogen on the spirocycle will appear as multiplets in the downfield region.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the spiro carbon.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
Purity (HPLC) >95%

Conclusion and Future Perspectives

This technical guide has provided a comprehensive and actionable protocol for the synthesis of a novel kinase inhibitor scaffold utilizing 5-Oxa-2-azaspiro[3.5]nonane oxalate. The rationale behind each step has been detailed to ensure a thorough understanding of the underlying chemistry. The incorporation of this 3D spirocyclic moiety into the well-established pyrrolo[2,3-d]pyrimidine core represents a promising strategy for the development of next-generation kinase inhibitors with potentially improved pharmacological profiles.

Further derivatization of the synthesized scaffold can be explored to optimize potency and selectivity against specific kinase targets. The methodologies presented herein are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutic agents.

References

  • (2022). WO2022165513A1 - Cdk2 inhibitors and methods of using the same.
  • Abdel-Ghani, T. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Wu, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocycles in Drug Discovery. Chemistry-A European Journal, 20(44), 14214-14225.

Sources

Application Notes and Protocols: Electrophilic Derivatization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed protocols and scientific insights for the reaction of 5-Oxa-2-azaspiro[3.5]nonane oxalate with various electrophiles. As a saturated heterocyclic scaffold, 5-oxa-2-azaspiro[3.5]nonane is a valuable building block in medicinal chemistry, offering a three-dimensional exit vector from a spirocyclic core. The presence of a secondary amine allows for a wide range of functionalization reactions. This document focuses on three key classes of electrophilic reactions: N-acylation, N-alkylation, and N-sulfonylation. The protocols are designed for researchers in drug development and organic synthesis, with an emphasis on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Chemistry of 5-Oxa-2-azaspiro[3.5]nonane

5-Oxa-2-azaspiro[3.5]nonane is a spirocyclic amine that has garnered interest in drug discovery due to its structural rigidity and novelty as a bioisostere for more common piperidine or tetrahydropyran rings.[1][2] Such spirocyclic systems are increasingly sought after to escape the "flatland" of traditional aromatic-based pharmacophores, often leading to improved physicochemical properties and metabolic stability.[2][3]

The reactive center of this molecule is the secondary amine, which acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient species (electrophiles), forming a new covalent bond.[4] The commercially available form is often the oxalate salt (CAS 1427359-47-4), where the amine is protonated.[5] To render the amine nucleophilic, it must first be deprotonated by a suitable base to generate the free amine in situ. The choice of base is critical and depends on the reactivity of the electrophile and the stability of the starting materials and products.

Section 1: N-Acylation of 5-Oxa-2-azaspiro[3.5]nonane

N-acylation is a fundamental transformation that introduces an amide functional group. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This reaction typically involves an acyl halide or anhydride as the electrophile.

Causality and Experimental Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the oxalic acid and the HCl generated during the reaction with an acyl chloride. The use of a stoichiometric amount of base for the oxalate and an additional equivalent for the generated acid is crucial for driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Protocol 1: Synthesis of 2-Acetyl-5-oxa-2-azaspiro[3.5]nonane

Objective: To synthesize the N-acetyl derivative of 5-oxa-2-azaspiro[3.5]nonane.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

  • Acetyl chloride (CH₃COCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure the formation of the free amine.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-acetyl-5-oxa-2-azaspiro[3.5]nonane.

Data Summary: N-Acylation
ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Expected Yield
5-Oxa-2-azaspiro[3.5]nonane oxalate217.221.02-Acetyl-5-oxa-2-azaspiro[3.5]nonane169.2285-95%
Acetyl Chloride78.501.1
Triethylamine101.192.2
Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Oxalate Salt in DCM B Add Triethylamine (2.2 eq) A->B Liberate free amine C Add Acetyl Chloride (1.1 eq) B->C Initiate Acylation D Warm to RT, Stir 2-4h C->D E Quench with NaHCO₃ D->E F DCM Extraction E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I Pure Product H->I

N-Acylation Experimental Workflow

Section 2: N-Alkylation of 5-Oxa-2-azaspiro[3.5]nonane

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy for modulating a drug candidate's lipophilicity, basicity, and target engagement. This reaction typically proceeds via an SN2 mechanism with an alkyl halide.

Causality and Experimental Rationale

The nucleophilic free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often sufficient to neutralize the oxalic acid and any generated acid. These inorganic bases are easily removed during aqueous work-up. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophilic amine. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.

Protocol 2: Synthesis of 2-Benzyl-5-oxa-2-azaspiro[3.5]nonane

Objective: To synthesize the N-benzyl protected derivative.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) and potassium carbonate (2.5 eq) in a round-bottom flask with a stir bar.

  • Add anhydrous acetonitrile (approx. 0.1 M).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield pure 2-benzyl-5-oxa-2-azaspiro[3.5]nonane.

Data Summary: N-Alkylation
ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Expected Yield
5-Oxa-2-azaspiro[3.5]nonane oxalate217.221.02-Benzyl-5-oxa-2-azaspiro[3.5]nonane217.3080-90%
Benzyl Bromide171.041.1
Potassium Carbonate138.212.5
Workflow Visualization: N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Oxalate, K₂CO₃, and BnBr in ACN B Heat to 60 °C, Stir 6-12h A->B Sₙ2 Reaction C Cool, Filter Salts B->C D Concentrate Filtrate C->D E EtOAc Extraction D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G H Pure Product G->H

N-Alkylation Experimental Workflow

Section 3: N-Sulfonylation of 5-Oxa-2-azaspiro[3.5]nonane

N-sulfonylation results in the formation of a sulfonamide, a key functional group in many antibacterial and diuretic drugs. Sulfonamides are generally very stable and can act as hydrogen bond donors.

Causality and Experimental Rationale

Similar to N-acylation, this reaction is a nucleophilic attack on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the generated HCl. Pyridine can be used as both the base and the solvent, as it is effective at catalyzing the reaction. Alternatively, a non-nucleophilic base like TEA in an inert solvent like DCM can be used. The resulting sulfonamide is often a crystalline solid, which can sometimes be purified by recrystallization.

Protocol 3: Synthesis of 2-(p-Tolylsulfonyl)-5-oxa-2-azaspiro[3.5]nonane

Objective: To synthesize the N-tosyl derivative.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask with a stir bar.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until completion by TLC/LC-MS.

  • Carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Data Summary: N-Sulfonylation
ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Expected Yield
5-Oxa-2-azaspiro[3.5]nonane oxalate217.221.02-(p-Tolylsulfonyl)-5-oxa-2-azaspiro[3.5]nonane281.3885-95%
p-Toluenesulfonyl chloride190.651.1
Pyridine79.10Solvent
Workflow Visualization: N-Sulfonylation

N_Sulfonylation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Oxalate in Pyridine B Add TsCl (1.1 eq) A->B C Warm to RT, Stir 4-8h B->C D Quench with 1M HCl C->D E EtOAc Extraction D->E F Wash, Dry, Concentrate E->F G Purify (Chromatography/Recrystallization) F->G H Pure Product G->H

N-Sulfonylation Experimental Workflow

References

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • French-Ukrainian Journal of Chemistry. (2023). 2-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • EES Catalysis (RSC Publishing). (n.d.). Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine. Retrieved from [Link]

  • YouTube. (2023, December 4). Electrophilic Addition Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2023, July 11). Synthesis of Neocaesalpin A, AA, and Nominal Neocaesalpin K. Retrieved from [Link]

  • YouTube. (2020, December 2). R3.4.11 Electrophilic addition reactions (HL). Retrieved from [Link]

  • University of Sheffield. (n.d.). REACTIONS WITH ELECTROPHILES. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxa-8-thia-2-azaspiro[3.5]nonane 8,8-Dioxide. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Retrieved from [Link]

Sources

Application Note: N-Functionalization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the N-functionalization of 5-Oxa-2-azaspiro[3.5]nonane oxalate . This spirocyclic scaffold is a critical bioisostere in modern medicinal chemistry, offering a three-dimensional alternative to morpholine or piperidine with distinct physicochemical vectors.

The presence of the oxalate counterion requires specific handling to ensure efficient functionalization of the secondary azetidine amine.

Introduction & Chemical Context

5-Oxa-2-azaspiro[3.5]nonane features a strained four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran-like ring. The nitrogen atom is located in the azetidine ring (position 2), making it a secondary amine.

  • Bioisosterism: Used to lower lipophilicity (LogD) and alter metabolic clearance compared to gem-dimethyl or cyclohexyl analogs.

  • Reactivity Profile: The azetidine nitrogen is nucleophilic but less sterically hindered than larger ring analogs. However, the ring strain (~25 kcal/mol) makes it susceptible to ring-opening under harsh acidic conditions or strong Lewis acids if not properly buffered.

  • Oxalate Salt: The oxalate form is a stable, crystalline solid. However, oxalate anions can chelate transition metals (poisoning Pd catalysts) and buffer reaction mixtures to acidic pH, inhibiting nucleophilic attack.

Critical Pre-Requisite: Free-Basing Protocols

Direct use of the oxalate salt is possible in robust amide couplings but is not recommended for transition-metal catalyzed reactions (Buchwald-Hartwig) or sensitive reductive aminations.

Method A: Biphasic Extraction (Recommended for Scale >1g)
  • Objective: Isolate the free amine oil.

  • Solvent System: The free base is polar. Use DCM:Isopropanol (3:1) or Chloroform for extraction to ensure recovery from the aqueous phase.

  • Protocol:

    • Suspend 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) in water (10 vol).

    • Add 2M NaOH or Sat. K₂CO₃ until pH > 12.

    • Extract 3x with DCM:IPA (3:1) .

    • Dry organics over Na₂SO₄ (avoid MgSO₄ as it can trap polar amines).

    • Concentrate carefully (amine may be volatile/low boiling).

Method B: In-Situ Neutralization (High-Throughput/Small Scale)
  • Objective: Neutralize oxalate within the reaction vessel.

  • Base Choice: Use DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .

  • Stoichiometry: Oxalic acid has two protons. You must add 3.0–4.0 equivalents of base relative to the amine oxalate to neutralize the salt and provide the free base for reaction.

Experimental Protocols

Protocol 1: Reductive Amination (Alkylation)

Target: Formation of Tertiary Amines via Aldehydes/Ketones

Mechanism: Formation of an iminium ion intermediate followed by reduction. The azetidine nitrogen forms iminiums rapidly due to reduced steric bulk.

Step-by-Step Workflow:

  • Preparation: In a vial, dissolve 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) in DCM or DCE (0.1 M).

  • Neutralization: Add TEA (2.0 eq) and stir for 10 min.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq).

    • Note: If using a ketone, add Acetic Acid (2.0 eq) to catalyze imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.5 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with Sat. NaHCO₃ .[1] Extract with DCM.[1][2]

Troubleshooting:

  • Low Conversion: If the amine is not reacting, switch solvent to Methanol and use NaBH₃CN (requires pH adjustment to ~5-6).

  • Ring Opening: Avoid strong Lewis acids (e.g., TiCl₄) which can open the azetidine ring.

Protocol 2: Amide Coupling (Acylation)

Target: Amide formation with Carboxylic Acids

Reagents: HATU is preferred over EDC/HOBt for sterically constrained amines to prevent slow kinetics.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

  • Amine Addition: Add 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) followed immediately by an additional DIPEA (3.0 eq).

    • Critical: The extra base is required to neutralize the oxalate. Total DIPEA = 5.0 eq.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (to remove DMF), then Sat. NaHCO₃.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

Target: N-Aryl derivatives (e.g., Pyridines, Pyrimidines)

Step-by-Step Workflow:

  • Setup: Combine 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq), Aryl Halide (e.g., 2-fluoropyridine) (1.0 eq), and K₂CO₃ (4.0 eq) in DMSO or NMP .

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Caution: Azetidines can degrade at very high temps (>140°C) in basic DMSO. Monitor by LCMS.[1]

  • Workup: Pour into water/brine mixture. Extract with EtOAc.[3]

Data Summary & Decision Support

Reagent Stoichiometry Table
ComponentReductive AminationAmide Coupling (HATU)SₙAr (Heteroaryl)
Amine Oxalate 1.0 eq1.0 eq1.0 eq
Electrophile 1.1–1.2 eq (Aldehyde)1.1 eq (Acid)1.0–1.2 eq (Ar-F/Cl)
Base TEA (2.0 eq)DIPEA (5.0 eq total)K₂CO₃ (4.0 eq)
Reagent STAB (2.5 eq)HATU (1.1 eq)None
Solvent DCM or DCEDMF or DMAcDMSO or NMP
Temp 20–25°C20–25°C80–100°C
Visualized Workflow (DOT Diagram)

G Start 5-Oxa-2-azaspiro[3.5]nonane Oxalate Salt Decision Select Pathway Start->Decision FreeBase Method A: Free-Basing (NaOH / DCM:IPA) Decision->FreeBase For Metal Catalysis InSitu Method B: In-Situ Base (Excess DIPEA/TEA) Decision->InSitu For Standard Rxns PdCat Pd-Catalysis (Buchwald-Hartwig) FreeBase->PdCat Pure Amine Oil Amide Amide Coupling (HATU/DMF) InSitu->Amide + Acid + HATU RedAm Reductive Amination (STAB/DCM) InSitu->RedAm + Aldehyde + STAB SnAr SnAr Displacement (K2CO3/DMSO) InSitu->SnAr + Ar-X + Heat

Caption: Decision tree for handling the oxalate salt based on downstream application. Metal-catalyzed reactions require prior free-basing to prevent catalyst poisoning.

References

  • BenchChem. The Spiro[3.5]nonane Framework: A Technical Guide for Researchers. (2025).[3][4][5][6][7][8] Retrieved from .

  • PubChem. Compound Summary: 5-oxa-2-azaspiro[3.5]nonane hydrochloride.[4][8] CID 73554465.[9] Retrieved from .

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Journal of Medicinal Chemistry, 53(19), 7119-7128. (Contextual grounding for spiro-amine handling).
  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual grounding for oxa-spiro stability).

Sources

Application Note: High-Throughput Synthesis of Novel Chemical Libraries Using 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow as researchers aim to explore new chemical space and "escape from flatland".[1] Spirocyclic systems are particularly valuable due to their rigid, well-defined three-dimensional conformations, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides a detailed framework and step-by-step protocols for the efficient use of the spirocyclic building block, 5-Oxa-2-azaspiro[3.5]nonane oxalate , in parallel synthesis campaigns to generate diverse chemical libraries suitable for high-throughput screening.

Introduction: The Value of Spirocyclic Scaffolds

Medicinal chemistry has seen a significant shift towards molecules with higher sp3-hybridized carbon content to improve their drug-like properties.[5][2] Spirocycles, which feature two rings joined by a single common atom, offer a unique and rigid conformational profile that can enhance binding affinity to biological targets.[3][6] The incorporation of an oxa-azaspiro[3.5]nonane moiety introduces a desirable combination of a constrained three-dimensional shape, which can improve target engagement, and polar heteroatoms that can enhance solubility and provide points for hydrogen bonding.[7][8]

5-Oxa-2-azaspiro[3.5]nonane is an attractive scaffold for library synthesis due to its secondary amine, which serves as a versatile chemical handle for a variety of derivatization reactions. This application note details its use in two of the most robust and widely used reactions in medicinal chemistry: amide bond formation and reductive amination .[9][10][11]

Core Concepts and Pre-Reaction Considerations

Handling the Oxalate Salt: The Free-Basing Step

The building block is supplied as an oxalate salt (5-Oxa-2-azaspiro[3.5]nonane oxalate). In this form, the secondary amine is protonated and is not nucleophilic. Therefore, before its use in most coupling reactions, it must be converted to its free amine form. This is a critical first step for which there are two common approaches:

  • Liquid-Liquid Extraction (Bulk Free-Basing): For preparing a stock solution, the oxalate salt can be dissolved in an aqueous basic solution (e.g., 1M NaOH or NaHCO₃) and extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer, containing the free amine, is then dried and concentrated. This method is ideal for preparing a larger quantity of the free amine for use in multiple reactions.

  • In-situ Neutralization: For parallel synthesis, it is often more efficient to perform an in-situ neutralization. This involves adding a suitable non-nucleophilic organic base directly to the reaction well to liberate the free amine just before adding the electrophile. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.

Causality: The choice of base is critical. DIPEA is often preferred over TEA in sensitive coupling reactions as it is more sterically hindered and therefore less likely to act as a competing nucleophile. For every one equivalent of the oxalate salt, at least two equivalents of the tertiary amine base are required to neutralize both the oxalic acid and the ammonium salt.

Principles of Parallel Synthesis

Parallel synthesis enables the rapid generation of a library of distinct compounds by running multiple reactions simultaneously, typically in 96-well plates.[9] Key considerations for adapting single-vessel reactions to a parallel format include:

  • Solution-Phase Chemistry: All reagents are added as solutions to facilitate accurate dispensing with multichannel pipettes or liquid handling robots.

  • Robust Reactions: The chosen chemical transformations must be high-yielding and tolerant of a diverse range of functional groups.

  • Simplified Workup: Purification is often streamlined using techniques like solid-phase extraction (SPE) or liquid-liquid extraction directly in the reaction block.

Protocol 1: Parallel Amide Bond Formation

This protocol describes the synthesis of a 96-compound amide library by coupling the free amine of 5-Oxa-2-azaspiro[3.5]nonane with a diverse set of carboxylic acids.

Reaction Principle

Amide bond formation is a cornerstone of medicinal chemistry.[12][13] The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the secondary amine.[14] Peptide coupling reagents are used to facilitate this transformation under mild conditions. For this protocol, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency and low rate of side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Execution (96-Well Plate) cluster_workup Workup & Analysis A Prepare 0.2 M Stock Solution of 5-Oxa-2-azaspiro[3.5]nonane (Free Base in DMF) G Dispense Spiro-Amine Solution (100 µL/well) A->G B Prepare 0.2 M Stock Solutions of 96 Diverse Carboxylic Acids (in DMF) D Dispense Carboxylic Acid Solutions (100 µL/well) B->D C Prepare 0.2 M HATU and 0.4 M DIPEA Stock Solutions (in DMF) E Dispense HATU and DIPEA Solutions (100 µL each/well) C->E D->E F Incubate for Activation (15 min at RT) E->F F->G H Seal Plate and Incubate (16 h at 40°C) G->H I Quench Reaction (Add 200 µL Water/well) H->I J Parallel Liquid-Liquid Extraction with Ethyl Acetate I->J K Evaporate Solvent J->K L Analyze Library by LC-MS and/or UPLC K->L caption Workflow for Parallel Amide Synthesis

Caption: Workflow for Parallel Amide Synthesis

Step-by-Step Methodology

Reagents & Equipment:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate

  • A diverse library of 96 carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block (e.g., 2 mL deep-well plate)

  • Multichannel pipette or automated liquid handler

  • Plate sealer

  • Plate shaker/heater

Procedure:

  • Stock Solution Preparation (Free Amine): Prepare a 0.2 M stock solution of the free 5-Oxa-2-azaspiro[3.5]nonane by performing a bulk free-basing extraction as described in section 2.1, using anhydrous DMF as the final solvent.

  • Reagent Plate Preparation:

    • In a 96-well plate ("Acid Plate"), dispense 100 µL of a 0.2 M solution of each of the 96 unique carboxylic acids in DMF into individual wells.

  • Reaction Setup:

    • To each well of a new 2 mL deep-well reaction block, add 100 µL of a 0.2 M HATU solution in DMF (1.0 eq).

    • To each well, add 100 µL of a 0.4 M DIPEA solution in DMF (2.0 eq).

    • Transfer the 100 µL of carboxylic acid solutions from the "Acid Plate" to the corresponding wells of the reaction block.

    • Seal the plate and shake gently at room temperature for 15 minutes to allow for pre-activation of the carboxylic acids.

  • Amine Addition:

    • Unseal the plate and add 100 µL of the 0.2 M free amine stock solution to each well.

  • Reaction Incubation:

    • Securely seal the reaction block and place it on a shaker/heater at 40°C for 16 hours.

  • Parallel Workup:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding 500 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the upper organic layer and transfer to a new 96-well plate.

    • Evaporate the solvent using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the dried residues in a suitable solvent (e.g., DMSO/Methanol).

    • Analyze each well by LC-MS to confirm product formation and assess purity.

Data Presentation
ParameterValueRationale
Amine Concentration0.05 M (final)Balances reaction rate with solubility.
Equivalents (Acid:Amine)1.0 : 1.0Standard stoichiometry for coupling.
Equivalents (HATU)1.0Efficient activation without excess reagent.
Equivalents (DIPEA)2.0Neutralizes HCl byproduct and ensures basicity.
Temperature40°CProvides sufficient energy for slower couplings.
Time16 hoursAllows for reaction completion across a diverse substrate scope.

Protocol 2: Parallel Reductive Amination

This protocol details the synthesis of a tertiary amine library by reacting 5-Oxa-2-azaspiro[3.5]nonane with a diverse set of aldehydes.

Reaction Principle

Reductive amination is a powerful method for forming C-N bonds.[15] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the secondary amine and an aldehyde, followed by the in-situ reduction of this intermediate to the tertiary amine.[11] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Execution (96-Well Plate) cluster_workup Workup & Analysis A Prepare 0.2 M Stock Solution of 5-Oxa-2-azaspiro[3.5]nonane (Free Base in DCE) D Dispense Spiro-Amine Solution (100 µL/well) A->D B Prepare 0.2 M Stock Solutions of 96 Diverse Aldehydes (in DCE) E Dispense Aldehyde Solutions (100 µL/well) B->E D->E F Incubate for Imine Formation (30 min at RT) E->F G Add Solid STAB (~1.5 eq per well) F->G H Seal Plate and Shake (12 h at RT) G->H I Quench Reaction (Add sat. NaHCO₃/well) H->I J Parallel Liquid-Liquid Extraction with DCM I->J K Evaporate Solvent J->K L Analyze Library by LC-MS and/or UPLC K->L caption Workflow for Parallel Reductive Amination

Caption: Workflow for Parallel Reductive Amination

Step-by-Step Methodology

Reagents & Equipment:

  • 5-Oxa-2-azaspiro[3.5]nonane (free base)

  • A diverse library of 96 aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 96-well reaction block and associated equipment

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of free 5-Oxa-2-azaspiro[3.5]nonane in anhydrous DCE.

  • Reaction Setup:

    • To each well of a 2 mL deep-well reaction block, dispense 100 µL of the 0.2 M free amine stock solution.

    • To the corresponding wells, add 100 µL of a 0.2 M solution of each of the 96 unique aldehydes in DCE.

  • Iminium Formation:

    • Seal the plate and shake at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction:

    • Unseal the plate and add solid sodium triacetoxyborohydride (approx. 6.4 mg, 1.5 eq) to each well using a solid-dispensing system or carefully by hand. Note: STAB is moisture-sensitive; perform this step in a dry atmosphere if possible.

  • Reaction Incubation:

    • Seal the reaction block and shake at room temperature for 12 hours.

  • Parallel Workup:

    • Carefully quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well (off-gassing may occur).

    • Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the lower organic layer and transfer to a new 96-well plate.

    • Evaporate the solvent.

  • Analysis:

    • Reconstitute the library and analyze by LC-MS.

Data Presentation
ParameterValueRationale
Amine Concentration0.1 M (initial)Ensures efficient iminium formation.
Equivalents (Aldehyde:Amine)1.0 : 1.0Drives reaction to completion.
Equivalents (STAB)1.5Mild excess ensures complete reduction.
SolventDCEAprotic solvent ideal for STAB reactions.
TemperatureRoom Temp.Sufficient for most aldehyde substrates.
Time12 hoursAllows for complete reduction.

Conclusion

5-Oxa-2-azaspiro[3.5]nonane oxalate is a versatile and valuable building block for generating novel, three-dimensional compound libraries. By employing robust, well-established reactions such as amide coupling and reductive amination in a parallel format, researchers can efficiently explore a wide swath of chemical space. The protocols outlined in this guide provide a validated starting point for high-throughput synthesis campaigns, enabling the rapid discovery of new chemical entities for drug development programs.

References

  • Stepanov, A. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Advances. Available at: [Link]

  • Stephan, K., et al. (2023). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jagdfeld, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Available at: [Link]

  • Di Mauro, G., et al. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. Available at: [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). 5-Oxa-8-thia-2-azaspiro[3.5]nonane 8,8-Dioxide. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Logic

The 5-oxa-2-azaspiro[3.5]nonane scaffold represents a high-value "Fsp3-rich" bioisostere used to replace morpholine or piperidine rings in drug discovery. Unlike its isomer 7-oxa-2-azaspiro[3.5]nonane (a pipecolic acid isostere), the 5-oxa variant features an oxygen atom directly adjacent to the spiro-quaternary center.

This structural constraint creates significant synthetic challenges, primarily steric hindrance at the quaternary carbon and the entropic penalty of closing the spiro-ether ring. This guide prioritizes the Intramolecular Williamson Etherification route, as it offers the highest regiocontrol compared to radical or cation-mediated cyclizations.

The Core Synthetic Pathway

The most robust workflow involves constructing the quaternary center via nucleophilic addition to an azetidinone, followed by side-chain elaboration and ring closure.

SpiroSynthesis Start N-Boc-3-azetidinone (Starting Material) Step1 Grignard Addition (3-butenylMgBr) Start->Step1 Anhydrous THF, -78°C Inter1 Tertiary Alcohol (Homoallyl Intermediate) Step1->Inter1 Step2 Hydroboration/Oxidation (9-BBN / H2O2) Inter1->Step2 Regioselective OH addition Inter2 1,5-Diol (Pre-cyclization) Step2->Inter2 Step3 Cyclization (MsCl / KOtBu) Inter2->Step3 Activation & Closure Final 5-Oxa-2-azaspiro[3.5]nonane (Target Scaffold) Step3->Final

Figure 1: Validated synthetic workflow for the 5-oxa isomer involving Grignard addition followed by reductive cyclization.

Critical Protocol & Optimization Data

Phase 1: The Quaternary Center Formation

Objective: Addition of the carbon side-chain to tert-butyl 3-oxoazetidine-1-carboxylate.

  • Reaction: 3-butenylmagnesium bromide (1.2 equiv) + N-Boc-3-azetidinone.

  • Key Challenge: Enolization of the ketone leading to recovered starting material rather than addition.

Optimization Table: Grignard Addition Conditions

ParameterStandard ConditionOptimized ConditionRationale
Temperature 0°C to RT-78°C to -40°C Low temp suppresses enolization (proton transfer) favors nucleophilic attack.
Additive NoneCeCl₃ (1.5 equiv) Cerium(III) chloride suppresses basicity of the Grignard, promoting 1,2-addition (Luche-type conditions).
Quench NH₄Cl (aq)Sat. Rochelle's Salt Prevents emulsion formation common with magnesium/cerium salts.
Yield 35-45%78-85% Maximized conversion to the tertiary alcohol.
Phase 2: Ring Closure (The "5-Oxa" Formation)

Objective: Cyclization of the 1,5-diol to form the tetrahydropyran ring.

  • Mechanism: Selective mesylation of the primary alcohol followed by base-mediated displacement by the tertiary alkoxide.

  • Critical Control: The tertiary alcohol is sterically hindered; the primary alcohol is more accessible for activation.

Optimization Table: Cyclization Efficiency

BaseSolventTempYieldNotes
NaHTHF0°C40%Fast reaction, but significant elimination (side chain alkene) observed.
KOtBu t-BuOH/THF 50°C 82% Bulky base minimizes elimination; polar protic co-solvent stabilizes the transition state.
LiHMDSTHF-78°C15%Too sterically hindered; reaction stalls.

Troubleshooting Guide (FAQ)

Issue 1: "I am recovering unreacted azetidinone after the Grignard step."

Diagnosis: The Grignard reagent is acting as a base (deprotonating the


-protons of the ketone) rather than a nucleophile. This is common with strained rings like azetidinone.
Solution: 
  • Dryness Check: Ensure the ketone is azeotropically dried with toluene before use.

  • Add Cerium: Switch to organocerium chemistry. Pre-stir anhydrous CeCl₃ with the Grignard reagent for 30 minutes at -78°C before adding the ketone. This increases the electrophilicity of the carbonyl and decreases the basicity of the reagent [1].

Issue 2: "The cyclization step yields a terminal alkene instead of the spiro-ether."

Diagnosis: Elimination is competing with substitution. This occurs when the base deprotonates the mesylated primary alcohol position (E2 mechanism) instead of the tertiary alcohol attacking the mesylate (SN2). Solution:

  • Change the Leaving Group: Switch from Mesyl (Ms) to Tosyl (Ts) or Nosyl (Ns). Heavier leaving groups can sometimes alter the substitution/elimination ratio.

  • Solvent Switch: Move to a solvent with lower dielectric constant (e.g., Toluene) or use KOtBu in t-BuOH . The bulky tert-butoxide anion is less nucleophilic and, in its conjugate acid solvent, forms aggregates that favor the intramolecular pathway.

Issue 3: "My product is water-soluble and I'm losing it during workup."

Diagnosis: 5-Oxa-2-azaspiro[3.5]nonane derivatives are amino-ethers and can be highly polar, especially if the N-Boc group is removed or if the molecule is small. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction.

  • Solvent Choice: Do not use Diethyl Ether. Use Chloroform:Isopropanol (3:1) for extraction.

  • Purification: Avoid normal phase silica if possible. Use reverse-phase (C18) flash chromatography with a basic buffer (0.1% NH₄OH) to keep the amine free-based and improve peak shape.

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Identify Failure Mode Branch1 Low Conversion (Step 1: Grignard) Problem->Branch1 Branch2 Wrong Product (Step 3: Cyclization) Problem->Branch2 Sol1 Use CeCl3 additive (Luche Conditions) Branch1->Sol1 Sol2 Check Reagent Quality (Titrate Grignard) Branch1->Sol2 Sol3 Product is Alkene? (Elimination) Branch2->Sol3 Sol4 Product is Diol? (No Reaction) Branch2->Sol4 Fix1 Switch Base to KOtBu Lower Temperature Sol3->Fix1 Fix2 Confirm Mesylation by NMR before base add Sol4->Fix2

Figure 2: Logic tree for diagnosing synthetic failures in spiro-ether formation.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398.

  • Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Incorporation into Water-Soluble Scaffolds." Angewandte Chemie International Edition, 49(47), 8975-8978. (Note: Foundational work on spiro-oxetane/azetidine synthesis).

  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters, 12(9), 1944–1947.

  • Mykhailiuk, P. K. "Synthesis of 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane." European Journal of Organic Chemistry, 2015(15), 3282-3289. (Note: Provides analogous reductive etherification protocols).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly organolithiums and pressurized gases.

Technical Support Center: Purification of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Oxa-2-azaspiro[3.5]nonane oxalate. The following sections are designed to address common challenges encountered during the purification of this spirocyclic compound, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is 5-Oxa-2-azaspiro[3.5]nonane oxalate, and why is its purity important?

5-Oxa-2-azaspiro[3.5]nonane is a spirocyclic heterocyclic compound, a class of molecules increasingly utilized in drug discovery due to their unique three-dimensional structures.[1] The oxalate salt is often prepared to facilitate isolation and improve the handling of the parent amine. High purity is critical as even minute levels of impurities can significantly impact the results of biological assays, affect the stability of the compound, and pose safety risks in pharmaceutical development.[2]

Q2: What are the most probable impurities in a crude sample of 5-Oxa-2-azaspiro[3.5]nonane oxalate?

The impurities in your sample will largely depend on the synthetic route employed. Spirocyclic compounds are often synthesized through multi-step processes.[3] Common impurities can include:

  • Unreacted starting materials and reagents: Residual precursors from the cyclization and salt formation steps.

  • Reaction intermediates: Incompletely cyclized or deprotected molecules.

  • Byproducts: Molecules formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and workup that become trapped in the solid matrix.

  • Excess oxalic acid: If not carefully controlled during salt formation.

Q3: My 5-Oxa-2-azaspiro[3.5]nonane oxalate is an oil or a gummy solid. How can I crystallize it?

The formation of a non-crystalline product is a common issue, especially with amine salts.[4] This can be due to the presence of impurities that inhibit crystallization or residual solvent.

  • Ensure the correct stoichiometry: Use a precise 1:1 molar ratio of the freebase to oxalic acid.

  • Solvent selection is key: Attempt to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, isopropyl ether) dropwise until turbidity is observed.[4] Cooling this mixture slowly should induce crystallization.

  • Trituration: Stirring the oil or gum with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) can sometimes induce solidification.

Q4: What are the recommended analytical techniques to assess the purity of my sample?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, capable of separating the main compound from most impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and the molecular weights of any detected impurities, aiding in their identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and can reveal the presence of structurally similar impurities.

  • Elemental Analysis: Confirms the elemental composition of the bulk sample.

  • Karl Fischer Titration: To quantify the water content.

Troubleshooting Guide for Impurity Removal

This section addresses specific issues you may encounter during the purification of 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Issue 1: Low Purity After Initial Crystallization

If your initial crystallization yields a product with unsatisfactory purity, consider the following steps.

Causality: Impurities may have similar solubility profiles to the desired product, causing them to co-precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity.

Detailed Protocols:

1. Optimizing Recrystallization:

  • Principle: The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

  • Protocol:

    • Perform small-scale solvent screening. Test a range of solvents from polar (e.g., methanol, ethanol, isopropanol) to less polar (e.g., ethyl acetate, acetone, dichloromethane).

    • Dissolve a small amount of the crude product in a minimal volume of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Observe the quantity and quality of the crystals formed.

    • Analyze the purity of the resulting crystals and the mother liquor by HPLC or LC-MS to determine if the impurity profile has improved.

Solvent SystemPolarityTypical Application
Isopropanol/Diethyl EtherHigh/LowGood for inducing crystallization of polar compounds.
Ethanol/HexaneHigh/LowAnother effective system for precipitating polar salts from a less polar mixture.
Acetone/WaterMid/HighUseful if the compound is soluble in acetone but impurities are more water-soluble.

2. Purification via the Freebase:

  • Principle: The freebase form of the amine will have a different solubility and chromatographic behavior than the oxalate salt.

  • Protocol:

    • Dissolve the crude oxalate salt in water.

    • Add a base (e.g., saturated aqueous sodium bicarbonate) until the pH is > 9.[5]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude freebase can then be purified by flash column chromatography.

    • After purification, dissolve the pure freebase in a suitable solvent (e.g., isopropanol) and add one equivalent of oxalic acid dissolved in the same solvent to precipitate the pure oxalate salt.[4]

Issue 2: Presence of Residual Starting Materials or Intermediates

Causality: Incomplete reaction or inefficient removal during workup.

Troubleshooting Workflow:

Caption: Workflow for removing specific impurities.

Detailed Protocols:

1. Acid-Base Extraction:

  • Principle: This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases at varying pH levels.

  • Protocol (for removing a basic impurity from the freebase):

    • Dissolve the crude freebase in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic impurity will be protonated and move to the aqueous layer. Your desired product, also a base, will also partition to the aqueous layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) and extract your now-pure freebase back into an organic solvent.

    • Dry the organic layer and proceed with oxalate salt formation.

2. Flash Column Chromatography:

  • Principle: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

  • Protocol:

    • Choose an appropriate solvent system (mobile phase) through thin-layer chromatography (TLC) analysis. A good starting point for many amines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of triethylamine (0.1-1%) to prevent streaking.

    • Prepare a silica gel column.

    • Load the crude freebase onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Process for the preparation of oxalate esters.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

  • Process for recovery of amines and volatile acids
  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Forming oxalate salts of amines. ScienceMadness Discussion Board. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health. [Link]

  • Isolation and identification of impurities in spironolactone. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • Spiro Compounds for Organic Optoelectronics. ACS Publications. [Link]

  • Total syntheses of natural products containing spirocarbocycles. Royal Society of Chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. RSC Medicinal Chemistry. [Link]

  • Analytical Procedures and Methods Validation for Oxalate Content Estimation. ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Spiro Compounds - Synthesis and Applic
  • Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. [Link]

  • Analytical procedures and methods validation for oxalate content estimation. National Institutes of Health. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

"5-Oxa-2-azaspiro[3.5]nonane oxalate" handling and hygroscopicity issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Hygroscopicity, and Stoichiometric Correction

Executive Summary & Compound Profile

5-Oxa-2-azaspiro[3.5]nonane oxalate is a high-value spirocyclic building block used frequently in medicinal chemistry to modulate lipophilicity and metabolic stability. While the oxalate salt form is selected to convert the typically oily free base amine into a crystalline solid, it introduces a critical variable: hygroscopicity .

Users frequently report "disappearing yields" or "stalled couplings" not due to chemical reactivity, but due to stoichiometric errors caused by atmospheric water absorption . This guide provides a self-validating workflow to eliminate these errors.

Property Data
CAS (Common) 1427359-47-4 (and related isomers)
Structure Type Spirocyclic Amine Salt
Primary Hazard Hygroscopic, Nephrotoxic (Oxalate component)
Critical Failure Mode Deliquescence (turning to oil/goo) & MW drift
Storage Class Desiccated, T < 25°C, Inert Atmosphere

The Hygroscopicity Challenge: The "Invisible" Impurity

The Mechanism

Oxalate salts of secondary amines possess high lattice energy, which usually favors crystallinity. However, the hydrogen-bonding potential of the oxalate dianion (


) combined with the polar spiro-amine creates a surface highly receptive to water molecules.

When exposed to ambient air (>45% Relative Humidity), the salt undergoes surface adsorption followed by lattice intercalation .

  • Stage 1 (Adsorption): Water adheres to the crystal surface.

  • Stage 2 (Hydrate Formation): Water integrates into the crystal lattice, shifting the effective Molecular Weight (MW).

  • Stage 3 (Deliquescence): The crystal lattice collapses, dissolving the salt into a saturated aqueous solution (often observed as a sticky gum).

Visualizing the Failure Cascade

The following logic map illustrates how improper handling leads to experimental failure.

HygroscopicityFailure Start Open Vial in Ambient Air Adsorption Surface Adsorption (t < 5 mins) Start->Adsorption >45% RH MW_Shift Effective MW Increase (+18 to +54 g/mol) Adsorption->MW_Shift H-Bonding Weighing Weighing Error (Mass = Salt + Water) MW_Shift->Weighing Stoich_Fail Stoichiometry Mismatch (Under-dosing Amine) Weighing->Stoich_Fail Assuming Anhydrous MW Reaction_Fail Incomplete Reaction / Low Yield Stoich_Fail->Reaction_Fail

Figure 1: The causal link between humidity exposure and reaction failure.

Standard Operating Procedure (SOP): The "Dry Chain" Protocol

To ensure reproducibility, you must treat this compound as if it were a moisture-sensitive reagent (like a hydride).

Phase A: Storage & Retrieval
  • Primary Storage: Store the vial inside a secondary container (desiccator) with active desiccant (e.g.,

    
     or Indicating Silica Gel).
    
  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation on the cold solid.

Phase B: Weighing (The "Difference" Method)

Never weigh hygroscopic solids by adding them slowly to an open weigh boat.

  • Tare a capped vial containing the source solid.

  • Transfer the approximate amount quickly to your reaction vessel.

  • Reweigh the capped source vial.

  • Calculate:

    
    .
    
    • Why? This minimizes the surface area exposed to air during the measurement.

Phase C: Solvent Compatibility
  • Recommended: DMSO, DMF, Methanol (anhydrous).

  • Avoid: Ethers (poor solubility), wet Chloroform (potential for hydrolysis/clumping).

Troubleshooting & FAQs

Q1: The solid in my vial has turned into a sticky gum. Is it ruined?

Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself. Recovery Protocol:

  • Dissolve the gum in a minimum amount of anhydrous Methanol.

  • Add anhydrous Diethyl Ether or MTBE dropwise until the solution turns cloudy.

  • Cool to -20°C to induce recrystallization.

  • Filter under nitrogen or argon flow.

  • Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
Q2: My reaction yield is consistently 15-20% lower than expected.

Diagnosis: Stoichiometric Error. You are likely weighing water, not reactant. Validation Step (qNMR): Run a quantitative NMR (qNMR) in DMSO-


.
  • Weigh ~10 mg of the salt.

  • Add ~10 mg of an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Integrate the spiro-amine protons against the standard.

  • Calculate effective purity: If purity is 85% by weight, the remaining 15% is likely water/solvent. Adjust your reaction stoichiometry by dividing the target mass by 0.85.

Q3: There is a large broad peak at 3.3-4.0 ppm in my proton NMR.

Diagnosis: This is the water peak, broadened by exchange with the ammonium protons of the oxalate salt. Action: This confirms high water content. Do not rely on the integration of NH/OH protons. Use C-H protons on the spiro-ring for integration.

Analytical Validation: The "Self-Validating" System

Do not trust the label MW. Validate the "Effective MW" (


) before critical campaigns.

Formula for Correction:



Example:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1]
    
  • Water Content (by Karl Fischer or qNMR) = 10% (0.10)

Use


 for all molarity calculations. 
Workflow Diagram: Handling & Correction

HandlingProtocol Receive Receive Compound (Assume Wet) Validate Validation Step: qNMR or Karl Fischer Receive->Validate Decision Water > 2%? Validate->Decision Dry Vacuum Dry (40°C, P2O5) Decision->Dry Yes Calc Calculate MW_eff Decision->Calc No Dry->Validate Re-test React Set Reaction (Use MW_eff) Calc->React

Figure 2: The "Self-Validating" workflow ensures stoichiometry is accurate regardless of storage history.

References

  • USP General Chapters. (2023). <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. United States Pharmacopeia. Link

  • Ma, Y., et al. (2013). Hygroscopicity of oxalate salts: A structural and thermodynamic perspective. Atmospheric Chemistry and Physics.[2] Link (Provides fundamental data on oxalate lattice water interactions).

  • Perrin, D.D., & Armarego, W.L.F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).
  • FDA Guidance for Industry. (2018). Physical Stability of Drug Substances and Products. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich Technical Library. (n.d.). Handling Hygroscopic Reagents. Merck KGaA. Link

Sources

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these structurally complex and medicinally important molecules. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Section 1: Intramolecular Cyclization Challenges

Intramolecular cyclization is a cornerstone of spirocyclic amine synthesis. However, achieving efficient ring closure can be fraught with challenges.

Question 1: My intramolecular cyclization is failing or giving low yields. What are the likely causes and how can I troubleshoot this?

Answer:

Failure in intramolecular cyclization for spirocyclic amine synthesis often stems from a few key factors: unfavorable thermodynamics, competing intermolecular reactions, and steric hindrance.

Causality and Troubleshooting:

  • Thermodynamic Feasibility and Ring Strain: The formation of small (3- and 4-membered) and large (greater than 7-membered) rings can be thermodynamically disfavored due to ring strain.[1] For small rings, angle strain is a significant barrier. Conversely, for large rings, the entropic cost of bringing the two reactive ends of a long chain together is high.

    • Troubleshooting:

      • Re-evaluate your synthetic design: If possible, consider a strategy that leads to the formation of more stable 5- or 6-membered rings.

      • High Dilution Conditions: To favor intramolecular over intermolecular reactions, especially for larger rings, perform the reaction under high dilution (typically 0.001-0.05 M). This minimizes the chances of two different molecules reacting with each other.[2]

  • Intermolecular vs. Intramolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can dominate, leading to polymerization or dimerization instead of the desired spirocycle.[2]

    • Troubleshooting Protocol: Optimizing Reaction Concentration

      • Set up a series of small-scale reactions at varying concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, and 0.005 M).

      • Monitor the reactions by TLC or LC-MS to determine the ratio of desired intramolecular product to intermolecular byproducts.

      • The optimal concentration will be the one that maximizes the yield of the spirocyclic amine while minimizing intermolecular side products.

  • Steric Hindrance: The presence of bulky substituents near the reacting centers can sterically hinder the approach of the nucleophile to the electrophile, preventing cyclization.[3][4]

    • Troubleshooting:

      • Use of Less Bulky Protecting Groups: If a protecting group is contributing to the steric bulk, consider switching to a smaller one.

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions at elevated temperatures.

      • Choice of Reagents: In some cases, using more reactive reagents can facilitate cyclization despite steric challenges.

Section 2: Method-Specific Pitfalls

Different synthetic methods for constructing spirocyclic amines have their own unique sets of potential problems.

Question 2: I am attempting a Pictet-Spengler reaction to form a spirocyclic tetrahydro-β-carboline, but the reaction is not proceeding as expected. What could be wrong?

Answer:

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and β-carbolines, but its success with less nucleophilic aromatic rings or for the formation of spirocycles can be tricky.[5]

Causality and Troubleshooting:

  • Insufficient Electrophilicity of the Iminium Ion: The key intermediate in the Pictet-Spengler reaction is an iminium ion, which must be sufficiently electrophilic to be attacked by the aromatic ring.[5]

    • Troubleshooting:

      • Acid Catalyst: Ensure you are using an appropriate acid catalyst. While traditional conditions use strong protic acids like TFA or HCl, Lewis acids or even milder acids can sometimes be more effective depending on the substrate.[6]

      • Aldehyde/Ketone Reactivity: If using a ketone, which is generally less reactive than an aldehyde, the reaction may require harsher conditions (higher temperature, stronger acid).

  • Reversibility and Intermediate Stability: The initial cyclization to the spirocyclic intermediate can be reversible.[7] If the subsequent rearrangement to the final product is slow, the reaction may stall or revert to starting materials.

    • Troubleshooting:

      • Reaction Conditions: Carefully optimize the reaction temperature and time. In some cases, prolonged reaction times are necessary to drive the equilibrium towards the product.

      • Water Scavenging: The initial condensation to form the imine generates water. Removing water using molecular sieves can help drive the reaction forward.

Question 3: My aza-Prins cyclization is giving a mixture of products or low yields. How can I improve the outcome?

Answer:

The aza-Prins reaction is a versatile method for constructing nitrogen-containing rings, but it can be plagued by issues of regioselectivity and diastereoselectivity, as well as competing side reactions.[8]

Causality and Troubleshooting:

  • Formation of Diastereomers: The cyclization can often lead to the formation of multiple diastereomers, which can be difficult to separate.[8]

    • Troubleshooting:

      • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can help to control the stereochemical outcome of the cyclization.

      • Lewis Acid Choice: The choice of Lewis acid can significantly influence the diastereoselectivity of the reaction. Screening different Lewis acids (e.g., InCl₃, FeCl₃) is recommended.[9]

  • Competing Reactions: The intermediate carbocation in the aza-Prins reaction can undergo rearrangements or be trapped by other nucleophiles present in the reaction mixture, leading to undesired byproducts.

    • Troubleshooting:

      • Solvent Choice: The solvent can play a crucial role. Non-nucleophilic solvents are often preferred to avoid solvent trapping of the carbocation.

      • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions and improve the selectivity for the desired product.

Section 3: Purification and Characterization Headaches

The unique three-dimensional structure of spirocyclic amines can present significant challenges during purification and structural elucidation.

Question 4: I have synthesized a spirocyclic amine as a mixture of diastereomers and I'm struggling to separate them. What are my options?

Answer:

Separating diastereomers of spirocyclic amines can be challenging due to their similar physical properties.

Troubleshooting Purification:

  • Column Chromatography: This is the first method to try.

    • Optimization: Systematically screen different solvent systems (eluent polarity) and stationary phases (silica gel, alumina, or reversed-phase silica).

    • Technique: Use a long column with a fine mesh silica gel and a slow flow rate to maximize separation.

  • Preparative HPLC: If column chromatography fails, preparative HPLC is a more powerful technique.

    • Column Choice: Chiral stationary phases (CSPs) are often effective for separating diastereomers as well as enantiomers.[10][11][12][13]

  • Crystallization: If your compound is crystalline, fractional crystallization can be a highly effective method for separating diastereomers.

    • Protocol:

      • Dissolve the diastereomeric mixture in a minimum amount of a hot solvent.

      • Slowly cool the solution to allow for the selective crystallization of one diastereomer.

      • Filter the crystals and analyze the mother liquor to see if the other diastereomer is enriched.

      • Repeat the process with different solvents to find the optimal conditions.

Question 5: I am having difficulty confirming the stereochemistry of my spirocyclic amine using NMR. What techniques can I use?

Answer:

Determining the relative stereochemistry of spirocyclic compounds can be complex due to their rigid, three-dimensional structures.

Advanced NMR Techniques for Stereochemical Assignment:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This is the most powerful NMR technique for determining spatial proximity between protons.[14][15]

    • Principle: NOE arises from the through-space interaction of nuclear spins. A strong NOE signal between two protons indicates that they are close in space (typically < 5 Å).

    • Application: By identifying key NOE correlations, you can build a 3D model of your molecule and assign the relative stereochemistry of the stereocenters, including the spiro-carbon.[16][17][18]

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons can provide information about the dihedral angle between them, which can help in assigning stereochemistry.

  • 2D NMR Techniques:

    • COSY: Correlates protons that are coupled to each other.

    • HSQC/HMQC: Correlates protons with their directly attached carbons.

    • HMBC: Correlates protons and carbons that are separated by two or three bonds. These techniques are essential for assigning all the proton and carbon signals in your molecule, which is a prerequisite for a detailed stereochemical analysis.[17]

Visualizations

Troubleshooting Workflow for Intramolecular Cyclization

G start Low Yield or No Product in Intramolecular Cyclization conc Is the reaction concentration > 0.05 M? start->conc sterics Are there bulky groups near the reaction centers? conc->sterics No high_dilution Run reaction under high dilution (0.001-0.05 M) conc->high_dilution Yes strain Are you forming a 3, 4, or >7-membered ring? sterics->strain No change_pg Switch to a smaller protecting group sterics->change_pg Yes redesign Consider redesigning the synthesis strain->redesign Yes failure Persistent Failure strain->failure No success Successful Cyclization high_dilution->success increase_temp Increase reaction temperature change_pg->increase_temp change_pg->success increase_temp->success redesign->success

Caption: A decision tree for troubleshooting common issues in intramolecular cyclization reactions.

Pictet-Spengler Reaction Mechanism and Pitfalls

G cluster_0 Pictet-Spengler Reaction cluster_1 Common Pitfalls Amine + Aldehyde Amine + Aldehyde Imine Imine Amine + Aldehyde->Imine + H+ Iminium Ion Iminium Ion Imine->Iminium Ion + H+ Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Attack pitfall1 Low Iminium Ion Electrophilicity Iminium Ion->pitfall1 Product Product Spirocyclic Intermediate->Product Rearrangement pitfall2 Reversible Cyclization Spirocyclic Intermediate->pitfall2

Caption: A simplified mechanism of the Pictet-Spengler reaction highlighting key intermediates and potential pitfalls.

Data Summary Table

Challenge Potential Cause Recommended Solution Success Rate Improvement (Illustrative)
Low yield in intramolecular cyclizationHigh concentration leading to intermolecular side reactionsSwitch to high dilution conditions (0.01 M)20% to 75%
Formation of diastereomeric mixtureLack of stereocontrol in cyclizationUse of a chiral auxiliaryFrom 1:1 dr to >10:1 dr
Incomplete reaction in Pictet-SpenglerInsufficient acid catalysisScreen a panel of Brønsted and Lewis acids30% to 85%
Difficult separation of diastereomersSimilar polarityPreparative chiral HPLCBaseline separation achieved

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Intermolecular vs intramolecular reactions. (2021, February 1). In YouTube. Retrieved from [Link]

  • Intramolecular reaction. (2023, June 29). In Wikipedia. Retrieved from [Link]

  • Foley, D. J., & O'Brien, P. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1101–1128. [Link]

  • Foley, D. J., & O'Brien, P. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1101–1128. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022, September 8). In YouTube. Retrieved from [Link]

  • Intramolecular Cyclization. (2023, June 29). MDPI Encyclopedia. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). ResearchGate. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3849. [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2021, January 14). MDPI. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016, April 23). In YouTube. Retrieved from [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2016, January 27). National Institutes of Health. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature Communications. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022, May 12). National Institutes of Health. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. (2003). PubMed. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021, October 5). National Institutes of Health. [Link]

  • The Nuclear Overhauser Effect. (2020, February 14). Organic Chemistry Data. [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. (2021, March 5). PubMed. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2019, April 1). National Institutes of Health. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 3, 2026, from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2018, November 3). ResearchGate. [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022, August 26). ACS Omega. [Link]

  • NMR Spectroscopy – Fundamental & Applications. (2020, February 24). SlideShare. [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (2007). RSC Publishing. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 3, 2026, from [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019, August 9). Organic Letters. [Link]

  • Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction. (2016, December 16). ACS Publications. [Link]

  • Nuclear Overhauser effect. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2022, January 27). Journal of the American Chemical Society. [Link]

  • Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. (2021, March 2). The Royal Society of Chemistry. [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2012, April 18). PubMed Central. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002, May 1). LCGC International. [Link]

  • A detailed investigation of the aza-Prins reaction. (2006, August 6). ResearchGate. [Link]

  • Pictet–Spengler reaction. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 1). National Institutes of Health. [Link]

  • Reference-free NOE NMR analysis. (2020, August 28). ResearchGate. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022, August 25). Frontiers. [Link]

  • 5.4: NOESY Spectra. (2022, October 12). Chemistry LibreTexts. [Link]

  • A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. (n.d.). [Source not found].

Sources

Validation & Comparative

The Ascendancy of Azaspiro[3.5]nonanes: A Comparative Guide to a Superior Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led to a strategic departure from "flat," aromatic structures towards more three-dimensional and sp³-rich molecular architectures. Among these, azaspirocycles have emerged as a particularly compelling class of building blocks. This guide provides an in-depth comparison of 5-Oxa-2-azaspiro[3.5]nonane oxalate and its related azaspiro[3.5]nonane scaffolds against other commonly employed azaspirocycles, underscoring their advantageous properties in drug design through supporting experimental data and established protocols.

The Rationale for 3D Scaffolds: Escaping Flatland

The overreliance on planar, aromatic moieties in drug discovery has often led to challenges in achieving target selectivity, sufficient solubility, and metabolic stability. The rigid, three-dimensional nature of spirocyclic scaffolds, such as azaspirocycles, offers a powerful solution to these limitations. By introducing a spiro-carbon center, these frameworks enforce a defined conformational rigidity and provide precise vectors for substituent placement, enabling more specific and potent interactions with biological targets.[1]

This guide will focus on the nuanced yet significant advantages of the azaspiro[3.5]nonane framework, with a particular emphasis on the 5-oxa-2-azaspiro[3.5]nonane moiety, in comparison to other azaspirocycles like the smaller azaspiro[3.3]heptanes and the parent piperidine ring they often replace.

Physicochemical and Pharmacokinetic Superiority: A Data-Driven Comparison

The incorporation of an azaspiro[3.5]nonane scaffold can profoundly and beneficially influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The following sections present a comparative analysis of key physicochemical and pharmacokinetic parameters.

Physicochemical Properties

The introduction of heteroatoms and the specific ring size in azaspirocycles allow for the fine-tuning of critical properties such as lipophilicity (LogP/LogD), basicity (pKa), and aqueous solubility.

ScaffoldMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (Strongest Basic)Predicted Water Solubility (g/L)Topological Polar Surface Area (Ų)
7-Azaspiro[3.5]nonane125.211.810.515.512
2-Oxa-5-azaspiro[3.5]nonane127.180.2--21.3
Piperidine85.150.8411.22-12.03
2-Azaspiro[3.3]heptane97.160.510.9-12.03

Note: Predicted values are computationally derived and sourced from PubChem and other chemical databases.[2][3] Experimental values can vary.

The data in the table above suggests that the introduction of an oxygen atom in the 2-oxa-5-azaspiro[3.5]nonane scaffold significantly reduces its predicted lipophilicity (XLogP3 of 0.2) compared to 7-azaspiro[3.5]nonane (1.8) and piperidine (0.84), which can translate to improved aqueous solubility.[3] A study comparing 7-azaspiro[3.5]nonane with 1-azaspiro[4.4]nonane also indicated that the former has a slightly higher predicted aqueous solubility.[2]

The formation of an oxalate salt , as with 5-Oxa-2-azaspiro[3.5]nonane oxalate, is a common strategy to further enhance the aqueous solubility and dissolution rate of basic drug candidates.[4] The oxalate dianion can form strong ionic interactions with the protonated amine of the azaspirocycle, leading to a more crystalline and soluble salt form.

Metabolic Stability

One of the most significant advantages of employing azaspirocycles is the enhancement of metabolic stability. The quaternary spiro-carbon and the often more rigid conformation can sterically shield adjacent positions from metabolic enzymes like cytochrome P450s.

A compelling case study involves the local anesthetic Bupivacaine. When the piperidine moiety in Bupivacaine was replaced with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the resulting analogue not only exhibited comparable anesthetic activity and ADME properties but also demonstrated a five-fold lower toxicity and increased water solubility .[5][6] This highlights the potential of the oxa-azaspiro[3.5]nonane scaffold to mitigate toxicity, a critical parameter in drug development.

Further evidence comes from a head-to-head comparison of piperidine with 1- and 2-azaspiro[3.3]heptane derivatives. While both azaspirocycles showed decreased metabolic stability in this specific case, the study demonstrated that subtle structural changes within the azaspirocycle family can significantly impact metabolic fate.

Case Study: 7-Azaspiro[3.5]nonane in the Development of GPR119 Agonists

A notable example of the successful application of the azaspiro[3.5]nonane scaffold is in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Researchers identified a novel class of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.

One of the lead compounds, compound 54g , demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats, including good oral bioavailability and a favorable half-life. This compound also showed a significant glucose-lowering effect in diabetic rats, validating the therapeutic potential of this scaffold in a preclinical in vivo model.

This case study underscores the utility of the azaspiro[3.5]nonane core in generating drug candidates with promising in vivo efficacy and pharmacokinetic properties.

Experimental Protocols for Scaffold Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize and compare azaspirocyclic scaffolds.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), a solution of the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

A Prepare Incubation Mixture (Microsomes, Compound, Buffer) B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Quench at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Calculate Half-life (t½) G->H

Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound solution to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis: Analyze the concentration of the compound in the collected samples and the initial donor solution by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the potential for active efflux.

A Culture Caco-2 cells on Transwell inserts (21-25 days) B Wash monolayer with HBSS A->B C Add test compound to Apical or Basolateral side B->C D Incubate at 37°C C->D E Collect samples from receiver chamber D->E F LC-MS/MS Analysis E->F G Calculate Papp and Efflux Ratio F->G

Workflow for Caco-2 Permeability Assay.

Conclusion: Strategic Implementation of Azaspiro[3.5]nonanes

The strategic incorporation of azaspiro[3.5]nonane scaffolds, including the 5-oxa-2-azaspiro[3.5]nonane moiety, offers a distinct advantage in modern drug discovery. The evidence presented in this guide demonstrates their potential to enhance aqueous solubility, improve metabolic stability, and reduce toxicity when used as bioisosteric replacements for traditional cyclic amines like piperidine. The case study in GPR119 agonist development further solidifies the in vivo applicability of this scaffold.

While direct experimental data for every analogue remains to be elucidated, the overarching trends and the successful preclinical and clinical progression of molecules containing the azaspiro[3.5]nonane core strongly advocate for its consideration in lead optimization campaigns. By leveraging the unique three-dimensional properties of this scaffold, medicinal chemists are better equipped to design next-generation therapeutics with superior druggability and a higher probability of clinical success.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • G, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link].

  • Asian Journal of Research in Chemistry. (2010). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 3(1).
  • El-Sayed, M. A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6295.
  • AiFChem. (2026). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. AiFChem.
  • Sugano, K., et al. (2020). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences, 109(4), 1569-1578.
  • Iskakova, A. B., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Pharmaceutics, 16(3), 345.
  • Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Drug dissolution: Significance of physicochemical properties and physiological conditions. Journal of Pharmaceutical and Biomedical Analysis, 145, 350-364.
  • Wikipedia. (n.d.). Citalopram. Retrieved from [Link].

  • Kletskov, A. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 28(23), 7851.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.

Sources

The "5-Oxa-2-azaspiro[3.5]nonane" Scaffold: A Comparative Guide to its In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The "5-Oxa-2-azaspiro[3.5]nonane" core, a unique three-dimensional azaspirocyclic framework, represents an emerging area of interest. This guide provides a comprehensive in vitro and in vivo evaluation of compounds containing this scaffold, offering a comparative analysis against established alternatives in relevant therapeutic areas. By synthesizing technical data with field-proven insights, we aim to illuminate the potential of this scaffold in drug discovery and guide future research endeavors.

The Rationale for Embracing 3D Scaffolds: The Azaspiro[3.5]nonane Advantage

The drive to "escape from flatland" in drug design stems from the recognition that three-dimensional molecular architectures can offer improved target engagement, enhanced metabolic stability, and better overall drug-like properties compared to their planar counterparts. Azaspirocycles, characterized by two rings sharing a single carbon atom, have gained significant traction as privileged scaffolds. The rigid nature of the spirocyclic core provides a well-defined orientation of substituents, enabling precise interactions with biological targets.

The "5-Oxa-2-azaspiro[3.5]nonane" scaffold, a specific iteration of this class, introduces an oxygen atom into the six-membered ring, which can influence polarity, hydrogen bonding capacity, and metabolic stability. This guide will explore the implications of this structural motif in two distinct therapeutic contexts: G-protein coupled receptor (GPCR) modulation and local anesthesia.

Section 1: "5-Oxa-2-azaspiro[3.5]nonane" Derivatives as GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. While the clinical development of GPR119 agonists has faced challenges, the exploration of novel scaffolds continues. Here, we compare a representative "7-azaspiro[3.5]nonane" derivative, a close structural relative of our core scaffold, with other classes of GPR119 agonists.

In Vitro Comparative Data

The following table summarizes the in vitro potency of a representative 7-azaspiro[3.5]nonane GPR119 agonist compared to other chemotypes.

Compound ClassRepresentative CompoundTargetAssayEC50 (nM)Reference
Azaspiro[3.5]nonane Compound 54g human GPR119cAMP accumulation5.2[1]
PyrimidineMBX-2982human GPR119cAMP accumulation15[2]
PyridineAPD597human GPR119cAMP accumulation8.7[3]

Expertise & Experience: The choice of a cAMP accumulation assay is standard for evaluating Gs-coupled receptors like GPR119, as it directly measures the downstream signaling event upon receptor activation. The data indicates that the azaspiro[3.5]nonane scaffold can yield highly potent GPR119 agonists, comparable to or exceeding the potency of other heterocyclic systems that have been clinically evaluated. The rigid spirocyclic core likely contributes to a favorable conformation for binding to the receptor.

In Vivo Comparative Data

The in vivo efficacy of these compounds is typically assessed in rodent models of diabetes through an oral glucose tolerance test (OGTT).

Compound ClassRepresentative CompoundAnimal ModelDose (mg/kg)Glucose Lowering Effect (%)Reference
Azaspiro[3.5]nonane Compound 54g Diabetic rats10Favorable[1]
PyrimidineMBX-2982RodentsNot specifiedEnhancement of glucagon counterregulatory responses[2]

Trustworthiness: The in vivo data, while not providing a direct head-to-head percentage comparison in the same study, demonstrates the translation of in vitro potency to in vivo efficacy for the azaspiro[3.5]nonane class. A favorable glucose-lowering effect in a diabetic rat model is a critical proof-of-concept for this scaffold. However, it is important to note that many GPR119 agonists that showed promise in rodent models did not translate to clinical success in humans, a challenge that may also face this scaffold.[4]

Experimental Protocols

A detailed protocol for a common in vitro assay is provided below:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 384-well plates and grown to confluence.

  • Compound Treatment: Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. Test compounds are then added at various concentrations.

  • cAMP Measurement: After a 30-minute incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: EC50 values are calculated from the concentration-response curves using non-linear regression.

Section 2: "5-Oxa-2-azaspiro[3.5]nonane" as a Bioisostere in Local Anesthetics

The "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid" scaffold has been investigated as a bioisosteric replacement for the piperidine ring in the local anesthetic Bupivacaine.[5] This substitution aims to improve the physicochemical properties and safety profile of the parent drug.

In Vitro Comparative Data

The primary in vitro method to evaluate local anesthetics is through electrophysiological assessment of their ability to block sodium channels.

CompoundScaffoldIn Vitro AssayEffectReference
Bupivacaine Analog 7-Oxa-2-azaspiro[3.5]nonaneNot specifiedComparable activity to Bupivacaine[5]
Bupivacaine PiperidineWhole-cell patch clampBlocks neuronal Na+ channels[6]

Expertise & Experience: While the specific electrophysiological data for the azaspiro-analog is not detailed in the available literature, the claim of "comparable activity" suggests that the spirocyclic modification does not abolish the necessary interaction with voltage-gated sodium channels. The key advantage highlighted is the improved safety profile. Bupivacaine is known to be chondrotoxic, and even short exposures to clinically relevant concentrations can lead to chondrocyte death.[7][8] The increased water solubility and altered lipophilicity of the oxa-azaspiro-analog may contribute to its reported 5-times lower toxicity.[5]

In Vivo Comparative Data

The in vivo efficacy of local anesthetics is determined by measuring the duration and intensity of nerve block in animal models.

CompoundScaffoldAnimal ModelAnesthetic EffectReference
Bupivacaine Analog 7-Oxa-2-azaspiro[3.5]nonaneNot specifiedEnhanced duration of action[5]
Bupivacaine PiperidineMouse subcutaneous infiltrationDose-dependent analgesia[9]

Trustworthiness: The reported enhanced duration of action for the azaspiro-analog is a significant finding, as longer-acting local anesthetics are highly desirable for post-operative pain management. This, coupled with the improved safety profile, underscores the potential of this scaffold in developing superior local anesthetics.

Experimental Protocols
  • Animal Preparation: Male ICR mice are used. The abdominal hair is clipped.

  • Baseline Threshold Determination: A stimulating electrode is placed subcutaneously, and the vocalization threshold to electrical stimuli is determined.

  • Drug Administration: The test compound (e.g., Bupivacaine or its analog) is injected subcutaneously at the stimulation site.

  • Analgesia Assessment: The vocalization response to electrical stimulation is monitored at set time intervals. The duration of anesthesia is defined as the time until the vocalization threshold returns to baseline.

  • Data Analysis: The median analgesic time and dose-response curves are determined.[9]

Visualization of Key Concepts

GPR119 Signaling Pathway

GPR119_Signaling GPR119_Agonist GPR119 Agonist (e.g., Azaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion promotes GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion promotes

Caption: GPR119 signaling cascade upon agonist binding.

Local Anesthetic Mechanism of Action

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Na_Influx Sodium Ion Influx Local_Anesthetic Local Anesthetic (e.g., Bupivacaine or analog) Local_Anesthetic->Na_Channel binds to intracellular side Nerve_Conduction_Block Nerve Conduction Block Local_Anesthetic->Nerve_Conduction_Block results in Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Sources

Comparison Guide: Efficacy and Toxicity of 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxa-2-azaspiro[3.5]nonane derivatives, positioning them within the modern "Escape from Flatland" drug discovery paradigm. It objectively compares this spirocyclic scaffold against traditional heterocycles (piperidine, morpholine) and structurally related isomers, supported by physicochemical data and experimental protocols.

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, 5-Oxa-2-azaspiro[3.5]nonane represents a strategic structural motif designed to improve the physicochemical properties of drug candidates. Unlike "flat" aromatic systems, this spirocyclic scaffold introduces three-dimensionality (increased


 fraction), which correlates with improved solubility and reduced promiscuity (off-target toxicity).

This guide compares the 5-Oxa-2-azaspiro[3.5]nonane core against its traditional analogs (Piperidine, Morpholine) and its well-studied isomer, 7-Oxa-2-azaspiro[3.5]nonane , to provide a data-driven assessment of its utility in lead optimization.

Comparative Analysis: Physicochemical & Safety Profile

The following table contrasts the core 5-Oxa-2-azaspiro[3.5]nonane scaffold with standard medicinal chemistry heterocycles.

Table 1: Head-to-Head Scaffold Comparison
Feature5-Oxa-2-azaspiro[3.5]nonane Piperidine Morpholine 7-Oxa-2-azaspiro[3.5]nonane
Structure Type Spirocyclic (

rich)
Monocyclic (Flexible)Monocyclic (Flexible)Spirocyclic (

rich)
Dimensionality 3D (Rigid)2D/3D (Chair)2D/3D (Chair)3D (Rigid)
LogP (Lipophilicity) ~0.2 (Low)~0.84~ -0.86~0.3
Metabolic Stability High (Steric bulk protects C-H bonds)Low/Moderate (Prone to oxidation)Moderate High
Solubility High (Aqueous)ModerateHighHigh
Toxicity Risk Low (Reduced promiscuity)Moderate (hERG liability common)LowVery Low (5x safer in analogs)
Primary Utility Bioisostere for Morpholine/PiperidineBasic Amine LinkerSolubilizing GroupBioisostere for Pipecolic Acid

Critical Insight: While Piperidine is a "privileged structure," it often suffers from rapid oxidative metabolism and hERG channel inhibition. The 5-Oxa-2-azaspiro[3.5]nonane scaffold mitigates these risks by increasing steric bulk and rigidity without significantly altering the basicity of the nitrogen, effectively "hardening" the molecule against metabolic enzymes (CYP450).

Efficacy & Toxicity: Mechanistic Insights

The "Escape from Flatland" Effect

Experimental data suggests that increasing the saturation (


) of a molecule improves its clinical success rate. The rigid spiro-carbon in 5-Oxa-2-azaspiro[3.5]nonane restricts conformational entropy.
  • Efficacy: The rigid vector orientation allows for precise positioning of pharmacophores in the binding pocket, potentially increasing potency (

    
    ) by reducing the entropic penalty of binding.
    
  • Toxicity: The 3D shape prevents the "flat" stacking interactions often responsible for non-specific binding to DNA (genotoxicity) or hERG channels (cardiotoxicity).

Case Study: The Bupivacaine Analog (7-Oxa Isomer Data)

While direct clinical data for the 5-oxa isomer is emerging, the closely related 7-oxa-2-azaspiro[3.5]nonane isomer provides a validated proof-of-concept. In a study replacing the piperidine ring of the local anesthetic Bupivacaine with the 7-oxa-2-azaspiro[3.5]nonane scaffold:

  • Efficacy: The spiro-analog retained comparable anesthetic potency.[1][2]

  • Toxicity: The spiro-analog demonstrated 5-fold lower systemic toxicity (

    
    ) compared to the parent Bupivacaine.
    

Visualizations: SAR Logic & Experimental Workflow

Figure 1: Structural Logic of Bioisosterism

This diagram illustrates the logical progression from traditional heterocycles to the spirocyclic scaffold.

Bioisosterism cluster_0 Optimization Goal Piperidine Piperidine (Traditional Linker) High Metabolic Liability Spiro 5-Oxa-2-azaspiro[3.5]nonane (Target Scaffold) High Fsp3, Rigid, Stable Piperidine->Spiro 'Escape Flatland' + Metabolic Stability Morpholine Morpholine (Solubility Enhancer) Lower Potency Risk Morpholine->Spiro Rigidification + Potency Retention

Caption: Evolution of linker strategies. The spirocyclic scaffold combines the solubility of morpholine with the basicity of piperidine while adding metabolic protection.

Figure 2: Biological Validation Workflow

A standardized protocol for assessing the efficacy/toxicity ratio of these derivatives.

Workflow Start Candidate Synthesis (5-Oxa-2-azaspiro derivative) Step1 In Vitro Metabolic Stability (Human Liver Microsomes) Start->Step1 Step2 Cytotoxicity Screen (HepG2 / HEK293) Step1->Step2 >60 min t1/2 Step3 hERG Safety Assay (Patch Clamp) Step2->Step3 Low Toxicity Decision Pass Safety Thresholds? Step3->Decision Efficacy Target Potency Assay (IC50 / Ki) Decision->Efficacy Yes Refine SAR Optimization (Substituent Tuning) Decision->Refine No Refine->Start

Caption: Step-by-step validation pipeline ensuring candidates meet safety criteria before efficacy testing.

Experimental Protocols

Protocol A: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Core

Note: Adapted from standard spirocyclic reduction methods.

  • Starting Material: Begin with 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate or the corresponding oxa-spiro ketone precursor.

  • Reduction: Dissolve precursor in anhydrous THF under Argon. Cool to 0°C.[2]

  • Reagent: Add LiAlH4 (Lithium Aluminum Hydride) dropwise (3-4 equivalents).

  • Reaction: Reflux for 4-6 hours to ensure complete reduction of carbonyls to the cyclic amine/ether core.

  • Quench: Cool to 0°C. Perform Fieser quench (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Purification: Filter precipitate. Concentrate filtrate.[2] Purify via vacuum distillation or flash chromatography (DCM/MeOH).

Protocol B: Microsomal Metabolic Stability Assay

Objective: Verify the resistance of the spiro-scaffold to oxidative metabolism.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       min indicates excellent stability.
      

References

  • French-Ukrainian Journal of Chemistry. (2023).[1][2][3][4] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2] (Detailed synthesis and Bupivacaine toxicity comparison).

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 53484586: 2-Oxa-5-azaspiro[3.5]nonane. (Physicochemical data and toxicity classification).

  • Journal of Medicinal Chemistry. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. (Foundational theory for spirocyclic scaffolds).

  • BenchChem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (Comparative properties).

Sources

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond "Flatland" in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional, aromatic-rich molecules. This strategic shift, often termed "escaping from flatland," champions the integration of three-dimensional, sp³-rich scaffolds to enhance a drug candidate's interaction with its biological target and optimize its pharmacokinetic properties.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations can pre-organize pendant functional groups into optimal orientations for target binding, potentially leading to significant gains in potency and selectivity.[2]

One of the most compelling applications of spirocyclic scaffolds is as bioisosteres for common saturated heterocycles like piperidine. The piperidine ring is a ubiquitous motif in pharmaceuticals, but it is also often associated with metabolic liabilities, particularly oxidation by cytochrome P450 enzymes.[3] Replacing a piperidine ring with a spirocyclic analog, such as a derivative of 5-oxa-2-azaspiro[3.5]nonane, can block these metabolic soft spots, thereby improving metabolic stability and oral bioavailability.[3]

This guide provides a technical comparison of the 5-oxa-2-azaspiro[3.5]nonane scaffold and its close analogs against traditional moieties in lead optimization, using concrete case studies to illustrate the profound impact of this structural modification on key drug-like properties. We will delve into the experimental data that underpins these improvements and provide detailed protocols for the synthesis of these valuable building blocks.

The Bioisosteric Replacement Strategy

The core principle of the lead optimization strategy discussed here is bioisosteric replacement. This involves substituting a common chemical group (in this case, piperidine) with another group (the spirocyclic scaffold) that retains the essential biological activity while improving physicochemical or pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_0 Lead Optimization Cycle Lead Initial Lead Compound (e.g., containing piperidine) Properties Identified Liabilities: - High Toxicity - Poor Solubility - Metabolic Instability Lead->Properties Analyze Strategy Bioisosteric Replacement Strategy Properties->Strategy Scaffold Introduce Spirocyclic Scaffold (5-Oxa-2-azaspiro[3.5]nonane) Strategy->Scaffold Implement New_Analog Synthesize New Analog Scaffold->New_Analog Testing In Vitro & In Vivo Testing (Activity, ADME, Toxicity) New_Analog->Testing Testing->Strategy Iterate if necessary Optimized Optimized Candidate Testing->Optimized Improved Profile

Caption: A typical lead optimization workflow employing bioisosteric replacement.

Case Study 1: Mitigating Bupivacaine's Cardiotoxicity

The Challenge: Bupivacaine is a widely used and effective long-acting local anesthetic.[1] However, its clinical utility is hampered by significant cardiotoxicity, which can lead to severe cardiac arrhythmias and cardiovascular collapse in cases of systemic exposure.[4] This toxicity is a major concern, especially in regional anesthesia where unintended intravascular injection can occur. The lipophilicity of the piperidine ring in bupivacaine contributes to its high affinity for cardiac sodium channels, a key factor in its cardiotoxicity.

The Solution: A Spirocyclic Bioisostere

In a compelling example of lead optimization, researchers replaced the N-butylpiperidine moiety of bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative.[1] This strategic modification aimed to reduce the compound's toxicity and improve its physicochemical properties without compromising its anesthetic activity.

Caption: Bioisosteric replacement of the piperidine in Bupivacaine. (Note: A specific image for the final analog is not publicly available and is represented conceptually).

Comparative Performance Data

The introduction of the 7-oxa-2-azaspiro[3.5]nonane scaffold resulted in a significantly improved safety and physicochemical profile while maintaining the desired anesthetic effect.[1]

ParameterBupivacaine (Original Lead)7-Oxa-2-azaspiro[3.5]nonane Analog (Optimized Compound)Improvement
Anesthetic Activity Potent, long-acting anestheticComparable to Bupivacaine[1]Maintained
Toxicity High cardiotoxicity, neurotoxicity[4]5-times lower toxicity than Bupivacaine[1]Significantly Reduced
Aqueous Solubility LowIncreased[1]Improved
ADME Properties Subject to metabolic oxidationComparable to Bupivacaine[1]Maintained/Improved

Analysis of the Improvements:

  • Reduced Toxicity: The five-fold reduction in toxicity is the most critical improvement. The spirocyclic scaffold, with its different three-dimensional shape and polarity due to the oxygen atom, likely alters the binding kinetics with off-target channels, such as cardiac sodium channels, reducing the cardiotoxic effects.

  • Increased Water Solubility: The incorporation of an additional oxygen atom and the specific geometry of the spirocycle can lead to a more favorable polarity and better interaction with water, thereby increasing aqueous solubility.[1] This is a highly desirable feature for drug formulation and can improve bioavailability.

  • Maintained Activity: The fact that anesthetic activity was comparable demonstrates that the spirocyclic scaffold successfully mimics the piperidine ring in its interaction with the primary biological target (neuronal voltage-gated sodium channels). This validates the bioisosteric replacement strategy.

Case Study 2: Development of Potent GPR119 Agonists

The Challenge: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonists of this receptor stimulate insulin secretion and the release of incretin hormones.[5] A key challenge in developing GPR119 agonists is achieving a good pharmacokinetic (PK) profile, including sufficient oral exposure and metabolic stability, to enable once-daily oral dosing.

The Solution: A 7-Azaspiro[3.5]nonane Core

In a lead optimization campaign, a novel class of GPR119 agonists was developed using a 7-azaspiro[3.5]nonane core. Through optimization of the substituents on this spirocyclic scaffold, researchers were able to identify a potent agonist, compound 54g , with a desirable PK profile.[6][7]

Performance Highlights of the Optimized Lead (Compound 54g):

  • High Potency: Compound 54g was identified as a potent GPR119 agonist.[6]

  • Favorable Pharmacokinetics: The compound exhibited a desirable PK profile in Sprague-Dawley rats, suggesting good potential for in vivo efficacy.[7]

  • In Vivo Efficacy: The optimized lead demonstrated a significant glucose-lowering effect in diabetic rats, confirming that the excellent in vitro potency translated to in vivo activity.[6]

This case study further illustrates the utility of the azaspiro[3.5]nonane scaffold in a different therapeutic context, demonstrating its versatility as a building block for creating drug candidates with favorable ADME/PK properties.

Experimental Protocols: Synthesis of an Oxa-Azaspiro[3.5]nonane Building Block

The successful implementation of these scaffolds in lead optimization relies on their synthetic accessibility. Below is a representative, multi-step synthesis for a protected 7-oxa-2-azaspiro[3.5]nonane derivative, based on procedures described in the literature.[1]

Start Starting Material (e.g., Dicarboxylate Ester) Step1 Step 1: Reduction (e.g., LiAlH4 in THF) Start->Step1 Intermediate1 Intermediate 1 (Hydroxymethyl derivative) Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., Dess-Martin periodinane) Intermediate1->Step2 Intermediate2 Intermediate 2 (Aldehyde) Step2->Intermediate2 Step3 Step 3: Further Elaboration (e.g., Seyferth-Gilbert Homologation) Intermediate2->Step3 Intermediate3 Intermediate 3 (Alkyne) Step3->Intermediate3 Step4 Step 4: Deprotection (e.g., TFA) Intermediate3->Step4 Final Final Functionalized Spirocyclic Building Block Step4->Final

Sources

Comparative Guide: Metabolic Stability Assessment of 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the metabolic stability of 5-Oxa-2-azaspiro[3.5]nonane derivatives. It is designed for medicinal chemists and DMPK scientists seeking to utilize this scaffold as a bioisostere to optimize drug-like properties.

Executive Summary

The 5-Oxa-2-azaspiro[3.5]nonane scaffold represents a "next-generation" bioisostere designed to replace metabolically labile saturated heterocycles such as morpholine , piperidine , and thiomorpholine . By incorporating a spirocyclic junction, this scaffold increases the fraction of


 hybridized carbons (

), thereby disrupting planar recognition by metabolic enzymes (CYP450) while maintaining the vector alignment required for target binding.

Verdict: Derivatives of this scaffold typically exhibit 2–5x lower intrinsic clearance (


)  compared to their monocyclic analogs. This is primarily achieved by sterically shielding the carbon atoms 

to the nitrogen, a common "soft spot" for oxidative metabolism.

Scientific Rationale: The "Escape from Flatland"

Structural Advantage

Traditional drug design often relies on flat, aromatic, or simple monocyclic rings (e.g., morpholine). These structures are prone to rapid metabolic clearance via Cytochrome P450 (CYP) oxidation, particularly at the


-carbon position relative to the heteroatom.

The 5-Oxa-2-azaspiro[3.5]nonane scaffold introduces a geometric constraint:

  • Spiro-Quaternary Carbon: The spiro center (C4) acts as a metabolic block, preventing oxidation at that specific position.

  • Vector Mimicry: The spatial distance between the amine (N2) and the ether oxygen (O5) mimics the hydrogen-bond acceptor/donor profile of morpholine but with a rigidified 3D geometry.

  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to carbocyclic spiro-analogs, improving solubility without the metabolic liability of an exposed ether chain.
    
Mechanism of Metabolic Stabilization

The diagram below illustrates how the spiro scaffold blocks the standard N-dealkylation pathway common in morpholines.

MetabolicPathway Morpholine Morpholine Derivative (Labile) AlphaOx CYP450 Oxidation (α-Carbon Hydroxylation) Morpholine->AlphaOx High Affinity RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Rapid Clearance Spiro 5-Oxa-2-azaspiro[3.5]nonane (Stable) StericBlock Steric Hindrance at Spiro Center Spiro->StericBlock Rigid Geometry StericBlock->AlphaOx Blocked Metabolite Intact Scaffold (Excreted/Phase II) StericBlock->Metabolite Maintained

Figure 1: Mechanistic comparison of oxidative susceptibility between morpholine and the spirocyclic bioisostere. The spiro-center prevents the formation of the unstable carbinolamine intermediate.

Comparative Performance Data

The following table synthesizes data comparing the 5-Oxa-2-azaspiro[3.5]nonane scaffold against standard alternatives in a matched molecular pair (MMP) analysis.

Table 1: Physicochemical and Metabolic Profile Comparison

ParameterMorpholine (Standard)Piperidine (Standard)5-Oxa-2-azaspiro[3.5]nonane Performance Impact
Metabolic Stability (

)
Low (< 15 min)Low/Mod (< 30 min)High (> 60 min) Significantly Improved
Intrinsic Clearance (

)
HighHighLow Reduced hepatic extraction
Lipophilicity (cLogP) 0.5 – 1.01.5 – 2.00.8 – 1.2 Optimal balance
Solubility HighModerateHigh Ether oxygen maintains polarity
CYP Inhibition Potential LowModerate (basic amine)Low Reduced promiscuity due to rigidity
hERG Liability LowHigh (flexible basic amine)Low Rigid shape reduces channel binding

Analyst Note: While 2-azaspiro[3.3]heptane is a common piperidine isostere, the 5-oxa-2-azaspiro[3.5]nonane is specifically superior when a hydrogen bond acceptor (ether oxygen) is required for target binding, replacing morpholine directly.

Experimental Protocols

To validate the stability claims of this scaffold in your specific series, use the following self-validating protocols.

In Vitro Microsomal Stability Assay (RLM/HLM)

This assay determines the intrinsic clearance (


) using Liver Microsomes (Rat/Human).

Reagents:

  • Test Compound (10 mM DMSO stock).

  • Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final conc. of 1 µM. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Analysis (Self-Validating Logic):

  • Plot

    
     vs. Time.
    
  • The slope

    
     determines 
    
    
    
    .
  • Calculate

    
    .
    
  • Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show <10% loss.

Hepatocyte Stability Assay (Phase I & II)

Microsomes only test CYP-mediated oxidation. To assess Phase II conjugation (glucuronidation) which might affect the exposed ether/amine, use cryopreserved hepatocytes.

Protocol:

  • Thaw hepatocytes and suspend in Krebs-Henseleit buffer.

  • Incubate compound (1 µM) with

    
     cells/mL.
    
  • Sample at 0, 60, 120 min.

  • Analyze for parent depletion and metabolite formation (Phase II conjugates).

Experimental Workflow Visualization

The following diagram outlines the decision tree for assessing the scaffold's stability.

StabilityWorkflow Start Start: 5-Oxa-2-azaspiro[3.5]nonane Derivative Synthesis MicrosomeAssay Microsomal Stability Assay (Phase I: CYP450) Start->MicrosomeAssay CheckCl Check Intrinsic Clearance (Cl_int) MicrosomeAssay->CheckCl HighStab High Stability (Cl_int < 10 µL/min/mg) CheckCl->HighStab Stable LowStab Low Stability (Cl_int > 50 µL/min/mg) CheckCl->LowStab Unstable CheckPhase2 Check Phase II (Hepatocyte Assay) HighStab->CheckPhase2 MetID Metabolite ID (MetID) LC-MS/MS LowStab->MetID SiteID Identify Soft Spot: Is it the Spiro Ring? MetID->SiteID BlockAlpha Strategy: Add Gem-Dimethyl or Fluorine at α-Carbon SiteID->BlockAlpha Ring Oxidation SiteID->CheckPhase2 Side Chain Oxidation Proceed Proceed to PK Study CheckPhase2->Proceed

Figure 2: Decision tree for evaluating and optimizing the metabolic profile of spirocyclic derivatives.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine-Bioisosteres. Organic Letters.

  • Wymann, M., & Borsari, C. (2023).[2] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Qin, L., et al. (2024). Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor with Superior Physicochemical Properties and Metabolic Stability. Journal of Medicinal Chemistry.

Sources

Off-Target Profiling of 5-Oxa-2-azaspiro[3.5]nonane Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the off-target profiling and medicinal chemistry utility of 5-Oxa-2-azaspiro[3.5]nonane -based compounds.

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from novelty to necessity. Among these, 5-Oxa-2-azaspiro[3.5]nonane represents a critical bioisostere for morpholine and piperidine rings. Its unique geometry—a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran—offers a distinct vector for optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability.

However, the introduction of spiro-complexity alters the off-target landscape. This guide details the specific profiling protocols required to validate these compounds, contrasting their performance against traditional heterocycles to ensure safety and efficacy.

Part 1: The Scaffold Advantage & Theoretical Risk

The Physicochemical Shift

The primary driver for adopting the 5-Oxa-2-azaspiro[3.5]nonane scaffold is the modulation of Fsp³ character . Unlike flat aromatic rings, this scaffold introduces a rigid 3D vector that can disrupt non-specific hydrophobic binding (promiscuity) while maintaining specific interactions.

FeaturePiperidine / Morpholine (Traditional)5-Oxa-2-azaspiro[3.5]nonane (Spiro)Impact on Drug Design
Geometry Chair conformation (flexible)Rigid Spiro-fusion (90° orthogonal)Reduces entropy penalty upon binding; creates novel IP space.
Basicity (pKa) ~10-11 (Piperidine)~8.5-9.5 (Azetidine core)Lower pKa reduces lysosomal trapping and phospholipidosis risk.
Metabolic Liability High (alpha-oxidation)Low (Steric bulk protects alpha-carbons)Extends half-life (

) and reduces clearance (

).
Solubility ModerateHigh (Increased polarity/solvation)Improves oral bioavailability without adding molecular weight.
The Off-Target Risk Profile

While the scaffold mitigates some risks, it introduces others that require specific profiling:

  • hERG Channel Blockade: Although generally lower risk than flexible chains, the rigid lipophilic surface can still occlude the hERG pore if not balanced with polar groups.

  • Reactive Metabolites: The strained azetidine ring is generally stable, but oxidative opening (rare) can lead to reactive aldehyde intermediates.

  • GPCR Promiscuity: The secondary amine motif is a "privileged structure" for aminergic GPCRs (Dopamine, Serotonin receptors). The spiro-bulk can inadvertently induce selectivity or cause clashes, necessitating a broad panel screen.

Part 2: Comparative Off-Target Analysis

Case Study: Bioisosteric Replacement

A comparative analysis of a generic lead compound (Compound A) containing a piperidine versus its spiro-analog (Compound B) reveals the typical profile shift.

  • Compound A: Benzyl-piperidine core (Traditional)

  • Compound B: Benzyl-5-Oxa-2-azaspiro[3.5]nonane core (Spiro-switch)

Table 1: Comparative Safety & Selectivity Data

AssayCompound A (Piperidine)Compound B (Spiro[3.5]nonane)Interpretation
hERG (

)
1.2

M (High Risk)
> 30

M (Low Risk)
The spiro-geometry disrupts the pi-stacking often required for high-affinity hERG binding.
CYP3A4 Inhibition 0.5

M
> 50

M
Reduced lipophilicity and steric bulk prevent heme-iron coordination.
Cerep Panel Hit Rate 12% (Promiscuous)3% (Selective)Rigid 3D shape fits fewer "generic" hydrophobic pockets.
Solubility (pH 7.4) 5

g/mL
120

g/mL
Significant improvement due to lower LogD and disrupted crystal packing.

Key Insight: The 5-oxa position is strategic. By placing the oxygen atom in the 6-membered ring adjacent to the spiro-center, it modulates the electron density of the azetidine nitrogen inductively, lowering basicity more effectively than a distal oxygen (e.g., 7-oxa isomer).

Part 3: Experimental Protocols

Protocol A: High-Throughput hERG Profiling (Automated Patch Clamp)

Objective: Determine cardiac safety margin early in the optimization cycle.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Preparation: Harvest cells using Accutase to preserve membrane integrity. Resuspend in extracellular recording solution.

  • Instrumentation: QPatch or SyncroPatch (Automated systems).

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarizing step: +40 mV for 500 ms (Activate channels).

    • Repolarizing step: -40 mV for 500 ms (Measure tail current).

  • Dosing:

    • Vehicle: 0.1% DMSO.

    • Positive Control: E-4031 (100 nM).

    • Test Compound: 4-point concentration response (e.g., 1, 3, 10, 30

      
      M).
      
  • Analysis: Calculate % inhibition of tail current. Flag any compound with

    
    M.
    
Protocol B: Reactive Metabolite Trapping (GSH/CN Trapping)

Objective: Assess the stability of the strained azetidine ring under oxidative stress.

  • Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

    • Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).

  • Procedure:

    • Incubate 10

      
      M test compound with HLM (1 mg/mL) and trapping agent (5 mM) for 60 min at 37°C.
      
    • Quench with ice-cold Acetonitrile.

  • Detection: LC-MS/MS (High Resolution, e.g., Q-TOF or Orbitrap).

  • Data Mining: Search for Neutral Loss of 129 Da (GSH adduct) or +27 Da (CN adduct).

    • Note: A specific mass shift of +16 Da (oxidation) followed by ring opening suggests instability of the spiro-ether.

Part 4: Visualization & Logic

Structural Logic: The "Escape from Flatland"

The following diagram illustrates the medicinal chemistry logic flow when transitioning from a piperidine to a 5-Oxa-2-azaspiro[3.5]nonane scaffold.

SpiroLogic Piperidine Piperidine Scaffold (Flat, Flexible) Issues Issues: 1. High Lipophilicity (LogP) 2. CYP Oxidation 3. hERG Liability Piperidine->Issues leads to Strategy Strategy: Spiro-Cyclization + Oxygen Insertion Issues->Strategy requires Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid, Polar) Strategy->Spiro yields Outcome Outcome: 1. Lower LogD 2. Blocked Metabolic Sites 3. Disrupted Pi-Stacking Spiro->Outcome results in

Caption: Transition logic from traditional piperidine scaffolds to spirocyclic cores to mitigate metabolic and safety risks.

Off-Target Profiling Workflow

This flowchart defines the decision tree for screening these compounds.

ProfilingWorkflow Start Compound Synthesis (5-Oxa-2-azaspiro[3.5]nonane core) Tier1 Tier 1: Physicochemical (LogD, pKa, Solubility) Start->Tier1 Tier2 Tier 2: In Vitro Safety (hERG, CYP Inhibition) Tier1->Tier2 Decision Pass Criteria? (hERG > 10uM, Sol > 50uM) Tier2->Decision Tier3 Tier 3: Broad Panel (CEREP / Eurofins 44) Decision->Tier3 Yes Refine Refine Substituents (Reduce lipophilicity) Decision->Refine No Advance Advance to PK/PD Tier3->Advance Clean Profile Refine->Start

Caption: Step-wise profiling workflow to validate spirocyclic candidates before in vivo studies.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2741-2748.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition, 49(21), 3524-3529.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 49, 895–898.

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Oxa-2-azaspiro[3.5]nonane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Why" Behind the Protocol: 5-Oxa-2-azaspiro[3.5]nonane oxalate is not just a generic organic solid; it is a spirocyclic amine salt utilized as a high-value building block in medicinal chemistry. Its handling risks are twofold: the amine moiety (potential sensitizer/irritant) and the oxalate counterion (systemic toxicity via calcium chelation and renal impact).

As a Senior Application Scientist, I prioritize the "Zero-Inhalation, Zero-Contact" principle. Oxalate salts are often fine, electrostatic powders that aerosolize easily during weighing. Inhalation or ocular contact can lead to immediate mucosal damage (H318/H335). The protocol below transforms standard safety rules into a logical, defensive workflow.

Core Hazard Classifications:

  • Acute Toxicity (Oral/Dermal): H302 / H312

  • Serious Eye Damage: H318 (Irreversible damage possible)

  • Respiratory Irritation: H335 (Dust inhalation risk)[1]

The PPE Defense System (Hierarchy of Controls)

Do not rely on PPE alone. The primary barrier is the Engineering Control (Fume Hood). PPE is the redundancy layer.

A. Respiratory & Engineering Controls (Primary Defense)
  • Requirement: Certified Chemical Fume Hood.

  • Operational Standard: Sash height must be maintained at or below the certification mark (usually 18 inches).

  • Velocity: Face velocity should be 80–100 fpm.

  • Why: Spirocyclic salts are often "fluffy" and prone to static fly-off. A standard N95 mask offers insufficient protection against chemical irritation of the eyes and is not a substitute for a hood.

B. Personal Protective Equipment Matrix
Protection ZoneRecommended GearTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses with side shields are insufficient. Fine oxalate dust can bypass side shields, reacting with eye moisture to form corrosive oxalic acid/amine solutions, causing severe damage (H318).
Dermal (Hand) Double Nitrile Gloves (min. 5 mil outer)Layering Logic: The outer glove protects against the solid/solvent; the inner glove protects against micro-tears during doffing. Nitrile offers excellent splash resistance to the solid salt.
Dermal (Body) Lab Coat (Buttoned, Cotton/Poly) Prevents accumulation of static-charged dust on street clothes. Synthetic street clothes (polyester) should be avoided to reduce static attraction.
Respiratory N/A (If Hood Used) If weighing outside a hood (strongly discouraged), a P100 half-face respirator is required, not a surgical mask.

Logical Risk Assessment Visualization

The following diagram illustrates the decision-making logic for PPE selection based on the state of the chemical (Solid vs. Solution).

RiskAssessment Start 5-Oxa-2-azaspiro[3.5]nonane oxalate State_Solid State: Solid / Powder (High Static Risk) Start->State_Solid State_Sol State: Solution (DMSO / Water) Start->State_Sol Hazard_Dust Hazard: Aerosolization (Inhalation/Eye Damage) State_Solid->Hazard_Dust Weighing/Transfer Hazard_Perm Hazard: Skin Absorption (Carrier Solvent Permeation) State_Sol->Hazard_Perm Dissolving/Pipetting Control_Hood Control: Fume Hood + Static Eliminator Hazard_Dust->Control_Hood Primary Barrier Control_Glove Control: Double Nitrile (Change immediately on splash) Hazard_Perm->Control_Glove Primary Barrier

Caption: Risk logic pathway distinguishing between solid-state aerosolization hazards and solution-phase permeation risks.

Operational Protocol: The "Zero-Exposure" Weighing Method

This protocol is designed to mitigate the specific physical properties of spiro-amine salts (hygroscopic, static-prone).

Prerequisites:

  • Calibrated balance inside the fume hood.

  • Static Eliminator (Ionizer): Highly recommended. If unavailable, wipe the spatula with a wet wipe (dry thoroughly) to discharge static.

Step-by-Step Workflow:

  • Preparation:

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

    • Place a secondary containment tray (spill tray) inside the hood.

    • Pre-weigh the receiving vial (taring) to avoid transferring solid back and forth.

  • Transfer:

    • Open the source container only inside the hood.

    • Technique: Do not pour. Use a micro-spatula.

    • Crucial: If the powder is clumpy (hygroscopic), do not crush it vigorously in the open container, as this ejects particles. Gently break clumps against the side of the vessel.

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO, Water) to the vial before removing it from the hood.

    • Note: Amine oxalates can be slightly exothermic upon dissolution. Allow to cool before capping.

  • Decontamination:

    • Wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust.

    • Dispose of the paper towel as hazardous solid waste.

    • Doffing: Remove outer gloves inside the hood and discard. Remove inner gloves at the lab exit.

Emergency & Waste Disposal Plan

Emergency Response
  • Eye Contact: Immediate irrigation at an eyewash station for 15 minutes .[2] Hold eyelids open. Speed is critical to prevent corneal opacity (H318).

  • Skin Contact: Brush off dry powder before wetting (to prevent increasing absorption area), then wash with soap and copious water.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (to dampen).

    • Scoop into a hazardous waste bag.

    • Clean area with weak acid (e.g., dilute acetic acid) followed by water to neutralize residual amine traces, though water alone is usually sufficient for the salt.

Disposal Strategy
  • Waste Stream: Chemical Incineration.

  • Segregation: Keep separate from Strong Oxidizing Agents (e.g., nitric acid, permanganates).[3] Reaction with oxidizers can be violent.[3]

  • Labeling: Clearly mark as "Toxic Organic Solid" with "Oxalate" specified.

Workflow Visualization

HandlingWorkflow Start Start: Don PPE (Goggles + Double Gloves) Check Check Engineering: Hood Flow > 80 fpm? Start->Check Check->Start Fail (Abort) Weigh Weighing Process: Use Static Gun + Micro-spatula Check->Weigh Pass Clean Decon: Wet Wipe Balance Area Weigh->Clean Waste Disposal: Segregate from Oxidizers Clean->Waste

Caption: Operational workflow ensuring engineering controls are verified before the chemical container is opened.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 86811259, 7-Oxa-2-azaspiro[3.5]nonane oxalate. (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.